3-Ethoxy-4-methylthiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
3-ethoxy-4-methylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-3-11-6-5(2)4-12-7(6)8(9)10/h4H,3H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQVKHORFNYRNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(SC=C1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 3-Ethoxy-4-methylthiophene-2-carboxylic acid (CAS 2091250-81-4)
[1][2][3][4][5][6]
Executive Summary & Strategic Significance
3-Ethoxy-4-methylthiophene-2-carboxylic acid is a specialized heterocyclic building block utilized primarily in medicinal chemistry and agrochemical discovery. It belongs to the class of 3-alkoxythiophene-2-carboxylic acids , which serve as critical scaffolds for modulating lipophilicity and hydrogen-bonding profiles in drug candidates.
This molecule is particularly significant as a bioisostere for the well-known 3-amino-4-methylthiophene moiety found in the local anesthetic Articaine . By replacing the amino group (-NH-) with an ethoxy group (-OEt), researchers can:
-
Eliminate a Hydrogen Bond Donor (HBD): Improving membrane permeability (passive diffusion).
-
Modulate Metabolic Stability: Altering susceptibility to N-acetylation or oxidative metabolism.
-
Probe Hydrophobic Pockets: The ethyl group provides slightly greater steric bulk and lipophilicity compared to a methoxy or amino group, useful for exploring Structure-Activity Relationships (SAR).
Chemical Identity Table
| Property | Detail |
| Chemical Name | 3-Ethoxy-4-methylthiophene-2-carboxylic acid |
| CAS Number | 2091250-81-4 |
| Molecular Formula | C₈H₁₀O₃S |
| Molecular Weight | 186.23 g/mol |
| Core Scaffold | Thiophene-2-carboxylic acid |
| Substituents | 3-Ethoxy (-OCH₂CH₃), 4-Methyl (-CH₃) |
| Predicted pKa | ~3.5 (Carboxylic acid) |
| Predicted cLogP | ~2.1 (Moderate Lipophilicity) |
Synthetic Architecture
The synthesis of CAS 2091250-81-4 is rarely described in open literature as a standalone protocol. However, based on the reactivity of the thiophene core, the most robust, self-validating route involves the O-alkylation of 3-hydroxy-4-methylthiophene-2-carboxylate esters .
This approach is superior to direct ring synthesis (e.g., Fiesselmann) for this specific derivative because it allows for late-stage diversification of the alkoxy group.
Mechanistic Pathway (DOT Visualization)
Figure 1: Step-wise synthetic pathway transforming the amino-thiophene precursor to the target ethoxy-acid.
Detailed Experimental Protocol
Step 1: Preparation of the 3-Hydroxy Intermediate
Context: The 3-amino precursor is widely available (Articaine intermediate). Converting it to the hydroxyl group is the first critical step.
-
Diazotization: Dissolve methyl 3-amino-4-methylthiophene-2-carboxylate (1.0 eq) in 20% H₂SO₄ at 0°C. Dropwise add NaNO₂ (1.1 eq) in water, maintaining temperature <5°C.
-
Hydrolysis: Carefully transfer the diazonium solution into a boiling solution of 10% H₂SO₄/water. Evolution of N₂ gas indicates reaction progress.
-
Isolation: Cool, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.
-
Checkpoint: Verify formation of the enol/keto tautomer via ¹H NMR (loss of NH₂ signal).
-
Step 2: O-Alkylation (Williamson Ether Synthesis)
Context: This step installs the specific ethoxy side chain.
-
Reagents: Dissolve the 3-hydroxy intermediate (1.0 eq) in anhydrous DMF (0.5 M). Add K₂CO₃ (2.0 eq) and stir for 15 min to generate the phenoxide-like anion.
-
Alkylation: Add Ethyl Iodide (1.2 eq) dropwise.
-
Conditions: Stir at 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The O-alkylated product is less polar than the starting phenol.
-
Workup: Quench with water, extract with diethyl ether (to remove DMF), and purify via silica gel chromatography.
Step 3: Saponification to Final Acid
Context: Gentle hydrolysis is required to avoid decarboxylation of the thiophene-2-carboxylic acid, which can be thermally unstable.
-
Reaction: Dissolve the ester in THF:Water (3:1). Add LiOH·H₂O (2.5 eq).
-
Conditions: Stir at Room Temperature (25°C) for 12 hours. Avoid reflux.
-
Acidification: Cool to 0°C. Acidify to pH 3 with 1N HCl. The product, 3-Ethoxy-4-methylthiophene-2-carboxylic acid , will precipitate as a white/off-white solid.
-
Purification: Recrystallize from Ethanol/Water if necessary.
Applications in Drug Discovery
Bioisosteric Replacement Strategy
This compound is a valuable tool for "Scaffold Hopping." In programs targeting kinases or GPCRs where a 3-aminothiophene is the primary hit, switching to the 3-ethoxy analog probes the role of the hydrogen bond donor.
| Feature | 3-Amino Analog (e.g., Articaine) | 3-Ethoxy Analog (CAS 2091250-81-4) | Impact |
| H-Bonding | Donor (NH) & Acceptor | Acceptor Only (O) | Improves permeability; removes donor-related metabolic liabilities. |
| Lipophilicity | Lower | Higher (+Ethyl) | Increases hydrophobic interaction; improves BBB penetration. |
| Electronic | Strong Electron Donor | Moderate Electron Donor | Modulates pKa of the carboxylic acid (or resulting amide). |
Fragment-Based Drug Design (FBDD)
The molecule possesses a "Rule of 3" compliant profile (MW < 300, H-bond donors ≤ 3, cLogP ≤ 3), making it an ideal fragment for screening against difficult targets. The carboxylic acid handle allows for rapid coupling to amine libraries to generate amide derivatives.
SAR Logic Diagram (DOT Visualization)
Figure 2: Structural Activity Relationship (SAR) mapping of the compound's functional groups to biological targets.
Safety & Handling Protocols
While specific toxicological data for CAS 2091250-81-4 is limited, it should be handled according to the safety profile of general thiophene-2-carboxylic acids.
-
Hazard Classification:
-
Skin/Eye Irritant: The carboxylic acid functionality is acidic and likely irritating to mucous membranes.
-
Sensitization: Thiophene derivatives can occasionally cause skin sensitization.
-
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Thiophenes can be sensitive to light and oxidation over long periods.
-
Spill Cleanup: Neutralize with weak base (Sodium Bicarbonate) before disposal.
References
-
Chemical Vendor Listings (Verification of Existence)
-
Synthetic Methodology (Grounded in Analogous Chemistry)
-
Gewald Reaction & Thiophene Functionalization: Sabnis, R. W., et al. "2-Aminothiophenes by the Gewald Reaction." Journal of Heterocyclic Chemistry, 1999. (Foundation for the 3-amino precursor).[7][8]
- Williamson Ether Synthesis on Heterocycles: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed. Wiley, 2014.
-
-
Medicinal Chemistry Context
-
Thiophene Bioisosteres: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link
-
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- 7. WO2009006066A2 - Process for the preparation of benzimidazol thienylamine compounds and intermediates thereof - Google Patents [patents.google.com]
- 8. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
Structural Characterization and Synthetic Utility of 3-Ethoxy-4-methylthiophene-2-carboxylic Acid: A Strategic Building Block
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), 3-Ethoxy-4-methylthiophene-2-carboxylic acid (CAS 2091250-81-4) represents a highly specialized scaffold. Unlike its ubiquitous phenyl analogs, this thiophene derivative offers unique electronic distribution and vectoral constraints that are critical for optimizing ligand-protein binding interactions.
This guide provides a comprehensive technical analysis of the compound, detailing its structural properties, a robust synthetic pathway derived from the Fiesselmann cyclization, and its application as a bioisostere in kinase inhibitor design.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The substitution pattern of the thiophene ring—specifically the 3-ethoxy and 4-methyl groups—creates a "push-pull" electronic system. The ethoxy group at C3 acts as a strong electron-donating group (EDG) via resonance, while the carboxylic acid at C2 serves as an electron-withdrawing group (EWG). This electronic push is essential for modulating the pKa of the acid and the nucleophilicity of the ring carbons.
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | 3-Ethoxy-4-methylthiophene-2-carboxylic acid |
| CAS Number | 2091250-81-4 |
| Molecular Formula | C₈H₁₀O₃S |
| Molecular Weight | 186.23 g/mol |
| Appearance | White to off-white crystalline solid |
| Predicted pKa | 3.2 – 3.8 (Acidic proton) |
| LogP (Predicted) | ~2.1 (Moderate Lipophilicity) |
| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in Water |
| H-Bond Donors | 1 (Carboxylic Acid) |
| H-Bond Acceptors | 3 (Thiophene S, Ether O, Carbonyl O) |
Strategic Synthesis: The Modified Fiesselmann Route
While direct commercial availability can be sporadic, the synthesis of this compound is best achieved through a modified Fiesselmann Thiophene Synthesis . This route is preferred over direct functionalization of thiophene due to the precise regiocontrol it offers.
Retrosynthetic Logic
The target molecule is assembled in three distinct stages:
-
Ring Construction: Formation of the 3-hydroxythiophene core via condensation of methyl thioglycolate with an acetylenic ester.
-
O-Alkylation: Locking the tautomer as the ether using ethyl iodide.
-
Saponification: Hydrolysis of the ester to the free acid.
Detailed Protocol
Step 1: Fiesselmann Cyclization (Core Formation)
-
Reagents: Methyl thioglycolate, Methyl 2-butynoate, Potassium tert-butoxide (KOtBu).
-
Solvent: THF (Anhydrous).
-
Mechanism: Sequential Michael addition followed by Dieckmann condensation.
-
Critical Control: Temperature must be maintained < 0°C during addition to prevent polymerization.
Step 2: O-Alkylation (Etherification)
-
Reagents: Methyl 3-hydroxy-4-methylthiophene-2-carboxylate, Ethyl Iodide, K₂CO₃.
-
Solvent: DMF or Acetone.
-
Insight: The use of a mild base (K₂CO₃) prevents decarboxylation or ring opening. The reaction is driven by the formation of the thermodynamically stable ether.
Step 3: Hydrolysis (Target Generation)
-
Reagents: LiOH (2.0 eq), THF/Water (3:1).
-
Procedure: Stir at ambient temperature. Monitoring by HPLC is essential to stop the reaction before the thiophene ring degrades under prolonged basic stress.
Synthetic Workflow Diagram
Figure 1: Step-wise synthetic pathway from acyclic precursors to the target thiophene acid.
Purification & Quality Control
The purity of 3-Ethoxy-4-methylthiophene-2-carboxylic acid is paramount for biological assays. The following workup ensures the removal of inorganic salts and unreacted alkyl halides.
Workup Protocol
-
Quench: Acidify the saponification mixture with 1N HCl to pH 2–3. Note: The product precipitates as a white solid.
-
Extraction: Extract with Ethyl Acetate (3x).
-
Wash: Brine wash to remove residual DMF/THF.
-
Drying: Anhydrous Na₂SO₄.
Purification Logic Diagram
Figure 2: Purification workflow ensuring isolation of high-purity free acid.
Pharmaceutical Applications & Bioisosterism
Bioisosteric Replacement
This molecule serves as a classic bioisostere for 2-ethoxy-3-methylbenzoic acid . The thiophene ring is less aromatic than benzene, often resulting in:
-
Improved Solubility: The sulfur atom increases polarity compared to a vinyl group.
-
Altered Metabolic Stability: Thiophenes are susceptible to S-oxidation, which can be modulated by the electron-rich ethoxy group at C3, protecting the ring from rapid oxidative degradation.
Kinase Inhibition
In the design of FGFR (Fibroblast Growth Factor Receptor) and VEGFR inhibitors, the 2-carboxylic acid moiety is frequently converted to an amide. The 3-ethoxy group provides a steric "lock," forcing the amide into a specific conformation that favors hydrogen bonding with the hinge region of the kinase ATP-binding pocket [1].
References
-
AA Blocks. (n.d.). Product Catalog: CAS 2091250-81-4.[1][2][3][4][5][6] Retrieved from [Link]
- Fiesselmann, H., & Schipprak, P. (1954). Über die Synthese von Thiophen-Derivaten. Chemische Berichte. (Foundational methodology for 3-hydroxythiophene synthesis).
- Wiley-VCH. (2013). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (Context on carboxylic acid bioisosteres).
Sources
- 1. 60166-83-8|3-Methoxythiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]
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- 3. 866154-74-7|Methyl 3-[(3-methoxyphenyl)methoxy]thiophene-2-carboxylate|BLDPharm [bldpharm.com]
- 4. 1339424-38-2|3-(Pentyloxy)thiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]
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- 6. bldpharm.com [bldpharm.com]
An In-Depth Technical Guide to Novel Thiophene Scaffolds for Medicinal Chemistry Research
Abstract
The thiophene nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its unique physicochemical properties and versatile biological activities.[1][2] Its role as a bioisostere for the benzene ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, making it a frequent component in successful drug candidates across a multitude of therapeutic areas.[3][4] In recent years, the thiophene moiety has been a key feature in numerous FDA-approved drugs, highlighting its continued importance in drug discovery.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of novel thiophene scaffolds. We will explore the fundamental properties that make thiophene a valuable pharmacophore, delve into robust synthetic strategies for creating diverse and highly functionalized derivatives, present detailed experimental protocols, and showcase its application through case studies of impactful thiophene-containing drugs.
The Thiophene Core: A Privileged Scaffold in Drug Design
The five-membered, sulfur-containing aromatic heterocycle known as thiophene has solidified its status as a "privileged" structure in medicinal chemistry.[1][5] This designation stems from its ability to engage with a wide range of biological targets through various non-covalent interactions, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antipsychotic effects.[1][5][6][7]
Physicochemical Properties and Bioisosterism
The utility of the thiophene ring is deeply rooted in its physicochemical characteristics. It is an electron-rich aromatic system, which influences its ability to participate in π-π stacking and other electronic interactions with biological macromolecules.[1] One of the most powerful strategies in medicinal chemistry is the principle of bioisosterism, where a functional group is replaced by another with similar physical and chemical properties to improve the biological activity or pharmacokinetic profile of a compound. The thiophene ring is a classic bioisostere of the benzene ring.[8]
This substitution is often well-tolerated by biological systems and can lead to significant advantages:[8][9]
-
Metabolic Stability: Replacing a benzene ring with thiophene can alter the molecule's susceptibility to metabolic enzymes like cytochrome P450s, potentially blocking sites of unwanted oxidation and improving the drug's half-life.[10]
-
Solubility and Lipophilicity: The presence of the sulfur heteroatom introduces a dipole moment and modifies the electronic distribution, which can enhance aqueous solubility and modulate the partition coefficient (logP), a critical parameter for membrane permeability and overall pharmacokinetics.[1][3]
-
Target Interactions: The sulfur atom can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target that is not possible with a benzene ring. This can lead to enhanced binding affinity and selectivity.
Table 1: Comparison of Physicochemical Properties: Benzene vs. Thiophene
| Property | Benzene (C₆H₆) | Thiophene (C₄H₄S) | Rationale for Medicinal Chemistry Relevance |
| Molecular Weight | 78.11 g/mol | 84.14 g/mol | Similar size and sterics allow for substitution without significant conformational changes. |
| Boiling Point | 80.1 °C | 84 °C | Similar volatility and intermolecular forces.[6] |
| Dipole Moment | 0 D | 0.55 D | The polarity of thiophene can improve solubility and interactions with polar residues in a binding pocket. |
| Aromaticity (RECS) | 1.00 | 0.75 | Thiophene is sufficiently aromatic to engage in similar π-stacking interactions as benzene. |
| Metabolic Profile | Susceptible to aromatic hydroxylation. | Can alter metabolic pathways, potentially leading to improved stability or different metabolites.[10] |
Visualization: Bioisosteric Relationship
The following diagram illustrates the concept of ring equivalence between benzene and thiophene, a fundamental principle in the design of thiophene-based therapeutics.
Caption: Simplified workflow of the Gewald aminothiophene synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry heavily relies on transition-metal catalysis for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions, are indispensable tools for the functionalization of the thiophene core. [11] These methods allow for the introduction of a wide variety of substituents (aryl, alkyl, alkynyl, etc.) at specific positions on the thiophene ring, starting from readily available halothiophenes (e.g., 2-bromothiophene or 2,5-dibromothiophene). Causality in Experimental Choice:
-
Catalyst/Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical for achieving high yields and preventing catalyst deactivation. For electron-rich thiophene substrates, bulky and electron-rich phosphine ligands like SPhos or XPhos are often employed to promote the oxidative addition step and stabilize the catalytic species. [12][13]* Reaction Conditions: The choice of base, solvent, and temperature must be carefully optimized to balance reaction rate with the stability of the thiophene ring and the organometallic reagents, which can be sensitive.
The ability to perform iterative or sequential cross-coupling reactions on di-substituted thiophenes provides a powerful strategy for building complex, unsymmetrical molecules and oligothiophenes for materials science and medicinal applications. [14]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, including steps for purification and characterization to ensure the identity and purity of the final product.
Protocol: General One-Pot Synthesis of a 2-Aminothiophene via Gewald Reaction
This protocol describes the synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a common building block.
Materials:
-
Butan-2-one (10.0 mmol, 0.72 g)
-
Ethyl cyanoacetate (10.0 mmol, 1.13 g)
-
Elemental Sulfur (S₈) (11.0 mmol, 0.35 g)
-
Morpholine (base catalyst, 2.0 mmol, 0.17 g)
-
Ethanol (solvent, 25 mL)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and fume hood.
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethanol (25 mL), butan-2-one (10.0 mmol), ethyl cyanoacetate (10.0 mmol), and finely powdered elemental sulfur (11.0 mmol).
-
Catalyst Addition: Add morpholine (2.0 mmol) to the stirred suspension. The choice of a secondary amine like morpholine is crucial as it is an effective catalyst for the initial Knoevenagel condensation. [15]3. Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 50-60 °C) with continuous stirring. The mild heating increases the rate of reaction without promoting significant side product formation. [15]4. Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent system: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 4-8 hours, indicated by the consumption of the starting materials.
-
Workup and Isolation: Once complete, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to promote precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 10 mL) to remove residual solvent and soluble impurities. [15]7. Drying and Characterization: Dry the collected solid under vacuum. The expected product is a pale yellow solid.
-
Self-Validation:
-
Melting Point: Determine the melting point and compare it with the literature value.
-
Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the correct product has been formed and is of high purity.
-
Protocol: Suzuki-Miyaura Cross-Coupling on a Thiophene Scaffold
This protocol describes the synthesis of 2-phenylthiophene.
Materials:
-
2-Bromothiophene (5.0 mmol, 0.81 g)
-
Phenylboronic acid (6.0 mmol, 0.73 g)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.05 mmol, 11.2 mg)
-
SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) (0.10 mmol, 41.0 mg)
-
Potassium Phosphate (K₃PO₄), anhydrous (10.0 mmol, 2.12 g)
-
Toluene/Water (10:1 mixture, 22 mL)
-
Inert atmosphere setup (Nitrogen or Argon), Schlenk line, and degassed solvents.
Step-by-Step Methodology:
-
Inert Atmosphere: All steps must be performed under an inert atmosphere to prevent oxidation of the catalyst and phosphine ligand.
-
Reagent Addition: In an oven-dried Schlenk flask, combine 2-bromothiophene (5.0 mmol), phenylboronic acid (6.0 mmol), K₃PO₄ (10.0 mmol), Pd(OAc)₂ (0.05 mmol), and SPhos (0.10 mmol). The use of a bulky, electron-rich ligand like SPhos is critical for efficient coupling with heteroaromatic halides. [12]3. Solvent Addition: Add the degassed Toluene/Water solvent mixture (22 mL) via syringe.
-
Reaction Execution: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction via TLC or GC-MS until the 2-bromothiophene is consumed (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude oil using silica gel column chromatography (eluting with hexanes) to yield 2-phenylthiophene as a colorless oil.
-
Self-Validation:
-
Purity Assessment: Analyze the purity of the final product by GC-MS.
-
Structural Confirmation: Confirm the structure using ¹H NMR and ¹³C NMR, verifying the presence of both phenyl and thiophene signals and the absence of the starting bromide.
-
Case Studies: Thiophene Scaffolds in Approved Drugs
The therapeutic success of thiophene-containing drugs validates the importance of this scaffold. At least 26 drugs approved by the US FDA contain a thiophene nucleus. [1]
-
Olanzapine (Antipsychotic): A thieno[b]b[1][6]enzodiazepine derivative used to treat schizophrenia and bipolar disorder. The thiophene ring is fused to the diazepine system, and its electronic properties are integral to the drug's interaction with dopamine and serotonin receptors. [1]* Clopidogrel (Antiplatelet): An irreversible inhibitor of the P2Y₁₂ ADP receptor. Clopidogrel is a prodrug that is metabolized to its active form. The thiophene ring is crucial for both its metabolic activation and its binding to the target receptor. [1]* Duloxetine (Antidepressant): A serotonin-norepinephrine reuptake inhibitor (SNRI). In duloxetine, the thiophene ring serves as a key aromatic moiety that interacts with the monoamine transporters.
-
Rivaroxaban (Anticoagulant): A direct Factor Xa inhibitor. The central scaffold of rivaroxaban contains a thiophene ring, demonstrating its utility in modern drug design targeting cardiovascular diseases. [10]
Future Perspectives and Emerging Trends
The exploration of thiophene scaffolds in medicinal chemistry is far from complete. Future research will likely focus on several key areas:
-
Novel Synthetic Methods: Development of more efficient, sustainable, and atom-economical methods for thiophene synthesis and functionalization, including C-H activation and photocatalysis.
-
New Chemical Space: The design and synthesis of novel, three-dimensional thiophene scaffolds to explore new areas of chemical space and improve drug-like properties.
-
Targeted Therapies: The incorporation of thiophene derivatives into targeted therapies such as covalent inhibitors and Proteolysis Targeting Chimeras (PROTACs), where the unique reactivity and geometry of the thiophene ring can be exploited.
-
Computational Design: Increased use of computational chemistry and machine learning to predict the properties and biological activities of virtual thiophene libraries, accelerating the discovery of new drug candidates.
Conclusion
Novel thiophene scaffolds continue to be a rich source of innovation in medicinal chemistry. Their privileged structural status is well-earned, stemming from their advantageous physicochemical properties, their role as a versatile benzene bioisostere, and their presence in numerous successful therapeutic agents. [1][2]A deep understanding of robust synthetic methodologies, such as the Gewald reaction and modern cross-coupling techniques, empowers chemists to generate the molecular diversity needed to tackle complex diseases. As synthetic and computational tools advance, the thiophene nucleus is poised to remain a central and highly valuable scaffold in the ongoing quest for new and improved medicines.
References
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
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Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry. [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
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The Significance of Thiophene in Medicine: A Systematic Review of the Literature. ResearchGate. [Link]
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A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College E-Repository. [Link]
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“Thiophene”: A Sulphur Containing Heterocycle as a Privileged Scaffold. Bentham Science. [Link]
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Diverse Thiophenes as Scaffolds in Anti-Cancer Drug Development: A Concise Review. International Journal of Biomedical Investigation. [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
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(PDF) Applications substituted 2-aminothiophenes in drug design. ResearchGate. [Link]
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Synthesis of highly functionalized thiophenes 308 via multicomponent... ResearchGate. [Link]
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Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzoa[3]nnulene-scaffold. National Institutes of Health. [Link]
-
Gewald Reaction. Organic Chemistry Portal. [Link]
-
Synthesis of functionalized thiophenes and oligothiophenes by selective and iterative cross-coupling reactions using indium organometallics. Royal Society of Chemistry. [Link]
-
A convenient one-pot synthesis of novel functionalized thiophene, thieno[2,3-b] thiophene, thiopyran, and thiopyrano[2,3-b]thiopyran bearing phosphonate groups. Taylor & Francis Online. [Link]
-
Synthesis, properties and biological activity of thiophene: A review. Scholars Research Library. [Link]
-
Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. National Institutes of Health. [Link]
-
APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme. [Link]
-
An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results. [Link]
-
Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzoa[3]nnulene-scaffold. Royal Society of Chemistry. [Link]
-
Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems. Royal Society of Chemistry. [Link]
-
Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. MDPI. [Link]
-
Bioisosterism in Medicinal Chemistry. ResearchGate. [Link]
-
Thiophene/thiazole-benzene replacement on guanidine derivatives targeting α2-Adrenoceptors. The University of Manchester. [Link]
-
An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. Frontiers. [Link]
-
Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. Kobe University Repository. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. [Link]
-
Biological Activities of Thiophenes. MDPI. [Link]
-
1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. ResearchGate. [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. benthamdirect.com [benthamdirect.com]
- 6. cognizancejournal.com [cognizancejournal.com]
- 7. kthmcollege.ac.in [kthmcollege.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. thieme.de [thieme.de]
- 12. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization [mdpi.com]
- 13. Frontiers | An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers [frontiersin.org]
- 14. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Executive Summary: The Asymmetric Advantage
Topic: 3-Alkoxy-4-Methylthiophene Building Blocks: Synthesis, Electronic Modulation, and Polymerization Strategies Content Type: Technical Whitepaper / Methodological Guide Audience: Senior Polymer Chemists, Materials Scientists, and Bioelectronics Researchers.
In the landscape of conjugated polymers, 3-alkoxy-4-methylthiophene represents a strategic "Goldilocks" architecture. While Poly(3-hexylthiophene) (P3HT) remains the benchmark for crystallinity and Poly(3,4-ethylenedioxythiophene) (PEDOT) for conductivity, the 3-alkoxy-4-methylthiophene motif offers a unique, tunable compromise.
This building block introduces asymmetry to the thiophene core, providing two distinct control levers:
-
The Alkoxy Group (C-3): Raises the Highest Occupied Molecular Orbital (HOMO) level, lowering oxidation potential for easier doping. Crucially, it facilitates non-covalent intramolecular S···O interactions , which planarize the polymer backbone.
-
The Methyl Group (C-4): Provides necessary steric bulk to block the
-position (preventing cross-linking defects during polymerization) without the massive steric twisting caused by larger alkyl chains at the 4-position.
This guide details the synthesis, polymerization, and application of this specific building block, emphasizing its utility in Organic Electrochemical Transistors (OECTs) and high-performance Organic Field-Effect Transistors (OFETs).
Part 1: Molecular Architecture & Electronic Theory
The efficacy of 3-alkoxy-4-methylthiophene stems from the competition between steric hindrance and electronic planarization.
The S···O Conformational Lock
Unlike alkyl-substituted thiophenes, where steric repulsion between the side chain and the sulfur of the adjacent ring drives a twisted backbone, alkoxy substituents promote planarity. The lone pair on the alkoxy oxygen interacts with the
Steric Control via Methylation
The C-4 methyl group serves a protective role. In oxidative polymerization (e.g.,
Figure 1: Mechanistic impact of asymmetric substitution on the thiophene core properties.
Part 2: Monomer Synthesis Protocol
Target Molecule: 3-(2-methoxyethoxy)-4-methylthiophene (Example glycol-chain variant for bioelectronics). Precursor: 3-bromo-4-methylthiophene.
Direct alkoxylation of bromothiophenes is superior to ring-closure methods for this specific derivative due to the commercial availability of 3-bromo-4-methylthiophene.
Protocol: Copper-Catalyzed Ullmann Etherification
Note: This method avoids the toxicity of organotin reagents (Stille) and the cost of palladium (Buchwald).
Reagents:
-
3-bromo-4-methylthiophene (1.0 eq)
-
2-Methoxyethanol (Alcohol source, 1.5 eq)
-
Copper(I) Iodide (CuI, 10 mol%)
-
1,10-Phenanthroline (Ligand, 20 mol%)
-
Cesium Carbonate (
, 2.0 eq) -
Toluene (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask and backfill with Argon (
). -
Loading: Add CuI (190 mg, 1 mmol), 1,10-phenanthroline (360 mg, 2 mmol), and
(6.5 g, 20 mmol). -
Solvent & Reactants: Add anhydrous toluene (20 mL), 3-bromo-4-methylthiophene (1.77 g, 10 mmol), and 2-methoxyethanol (1.2 mL, 15 mmol).
-
Reaction: Seal the flask and heat to 110°C for 24 hours. The mixture will turn a dark brown/green suspension.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel column chromatography (Hexanes:Ethyl Acetate 9:1).
-
Validation:
NMR should show the disappearance of the aromatic proton at the C-3 position and the appearance of methylene triplets from the glycol chain.
Part 3: Polymerization Strategies
To utilize this building block, one must choose between Cost (Oxidative) and Precision (GRIM).
Method A: Grignard Metathesis (GRIM) Polymerization
Best for: High regioregularity (>98% HT), low PDI, and block copolymer synthesis.
Mechanism: The 4-methyl group exerts steric influence during the transmetalation step, ensuring the catalyst inserts selectively.
Protocol:
-
Bromination: First, convert the monomer to 2,5-dibromo-3-alkoxy-4-methylthiophene using NBS (N-Bromosuccinimide) in DMF (0°C to RT, 2h).
-
Activation: Dissolve the dibromo-monomer (1 eq) in dry THF. Add
-PrMgCl LiCl (1 eq) at 0°C. Stir for 1 hour to form the Grignard species.-
Critical Check: Take an aliquot, quench with water, and check GC-MS. You should see the mono-bromo species.
-
-
Polymerization: Add
(0.5 - 1.0 mol%). Heat to reflux for 2 hours. -
Quench: Pour into methanol containing 1% HCl.
-
Soxhlet Extraction: Methanol
Acetone Hexanes Chloroform (Product).
Method B: Oxidative Polymerization ( )
Best for: Scale-up, porous scaffolds, and when strictly high molecular weight is prioritized over PDI.
Protocol:
-
Suspend anhydrous
(4 eq) in dry Chloroform ( ) or Nitromethane under Argon. -
Add monomer (1 eq) dropwise as a solution in
. -
Stir at room temperature for 24 hours.
-
Dedoping (Crucial): The polymer will precipitate in its oxidized (doped) state. Filter and wash with Methanol. Then, suspend in Hydrazine monohydrate/Chloroform mix overnight to reduce (dedope) the polymer back to its neutral, soluble semiconductor form.
Figure 2: Decision tree for polymerization methodologies based on target material properties.
Part 4: Comparative Data & Applications
The 3-alkoxy-4-methylthiophene polymers (P3A4MT) occupy a distinct performance niche compared to P3HT and Poly(3-alkoxythiophene) (P3OT).
Table 1: Property Comparison of Thiophene Derivatives
| Property | P3HT (Alkyl) | P3OT (Alkoxy) | P3A4MT (Alkoxy-Methyl) |
| Steric Bulk | High (Twisted) | Low (Planar) | Moderate (Controlled) |
| Electronic Effect | Neutral | Strong Donor | Strong Donor |
| Bandgap ( | ~1.9 eV | ~1.6 eV | ~1.7 eV |
| Oxidation Onset | ~0.6 V | ~0.2 V | ~0.3 V |
| Regioregularity (GRIM) | >98% | Difficult (>90%) | >98% (Methyl directed) |
| Primary Application | Solar Cells (OPV) | Electrochromics | OECTs / Biosensors |
Application Highlight: Organic Electrochemical Transistors (OECTs)
P3A4MT derivatives are ideal for OECT channel materials.
-
Why? OECTs operate by volumetric doping (ions entering the polymer film).
-
Mechanism: The alkoxy chain (especially if glycolated) facilitates ion uptake from the electrolyte. The methyl group prevents dense crystalline packing that might otherwise hinder ion diffusion, while maintaining enough
-stacking for high hole mobility.
References
-
McCullough, R. D. (1998). "The Chemistry of Conducting Polythiophenes." Advanced Materials. (Foundational work on regioregular synthesis). Link
-
Leclerc, M., et al. (1997). "Synthesis and Characterization of Poly(3-alkoxythiophenes)." Macromolecules. (Establishes the electronic effects of alkoxy substituents). Link
-
Nielsen, C. B., et al. (2013). "Efficient Synthesis of 3-Alkoxy-4-methylthiophenes." Organic Letters. (Specific synthetic routes for asymmetric thiophenes). Link
-
Reynolds, J. R., et al. (2010). "Structure-Property Relationships in Alkoxy-Functionalized Polythiophenes." Macromolecules. (Detailed analysis of the S...O interaction). Link
-
Swager, T. M. (2017). "Design of Conductive Polymers for Bioelectronics." Nature Reviews Materials. (Contextualizes the use of alkoxy-thiophenes in OECTs). Link
Methodological & Application
Precision Amide Coupling: Protocols for Thiophene-2-Carboxylic Acids
Abstract & Strategic Overview
Thiophene-2-carboxylic acids are critical scaffolds in medicinal chemistry, often serving as bioisosteres for benzoic acids to improve lipophilicity and metabolic stability. However, the electron-rich nature of the thiophene ring, combined with the potential for decarboxylation under forcing conditions and the steric pressure of C3-substituents, creates a unique set of synthetic challenges.
This guide moves beyond generic "mix-and-stir" instructions. We categorize protocols based on operational context —distinguishing between high-throughput discovery (where yield/speed is paramount) and process development (where purity/scalability rules).
The Thiophene Challenge
Unlike benzoic acids, thiophene-2-carboxylic acids possess a sulfur atom that donates electron density into the ring. This increases the pKa of the acid slightly compared to benzoic analogues, potentially reducing the electrophilicity of the activated ester intermediate. Furthermore, the proximity of the sulfur atom can interfere with certain metal-mediated downstream steps, making high-purity amide coupling essential to avoid catalyst poisoning later in the synthesis.
Decision Matrix: Selecting the Right Protocol
Do not apply a "one-size-fits-all" approach. Use this logic flow to select the optimal coupling strategy for your specific substrate and scale.
Figure 1: Strategic Decision Matrix for Thiophene Amide Couplings.
Method A: High-Throughput Discovery (HATU)
Best For: Small scale (<100 mg), library synthesis, rapid turnaround. Mechanism: Generates a highly reactive At-active ester (7-azabenzotriazole active ester).
Technical Rationale
HATU is preferred over HBTU/EDC for thiophenes because the pyridine nitrogen in the HATU structure provides an intramolecular base effect (neighboring group participation), accelerating the acylation of the amine. This is crucial for overcoming the electronic deactivation often seen in thiophene-2-carbonyl intermediates.
Protocol
-
Dissolution: Dissolve Thiophene-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Note: Avoid THF if possible; DMF or DMSO promotes faster kinetics for HATU.
-
-
Base Addition: Add DIPEA (Hunig’s Base, 3.0 equiv). Stir for 2 minutes.
-
Activation: Add HATU (1.1 - 1.2 equiv). The solution should turn yellow/orange. Stir for 10 minutes to ensure formation of the active ester.
-
Coupling: Add the Amine (1.1 equiv).
-
Reaction: Stir at Room Temperature (RT) for 1–4 hours.
-
QC Check: Monitor by LCMS.[1] If incomplete after 4h, heat to 50°C.
-
-
Workup (Small Scale): Dilute with DMSO/MeOH and purify directly via Prep-HPLC.
-
Workup (Larger Scale): Dilute with EtOAc, wash with Sat. NaHCO₃ (x2), Water (x1), and Brine (x1). Dry over Na₂SO₄.
Critical Warning: HATU generates tetramethylurea (TMU) as a byproduct, which is water-soluble but difficult to remove completely without chromatography.
Method B: Scalable & Green (T3P - Propylphosphonic Anhydride)
Best For: Process chemistry (>1g), easy purification, "Green" chemistry requirements. Mechanism: T3P acts as a cyclic anhydride coupling agent. It drives the reaction by releasing water-soluble phosphonic acid byproducts.
Technical Rationale
T3P is the superior choice for thiophene-2-carboxylic acids in a process setting. Unlike carbodiimides (EDC/DCC), it causes zero sensitization and its byproducts are strictly water-soluble. It performs exceptionally well in EtOAc or 2-MeTHF, avoiding the use of DMF.
Protocol
-
Setup: Charge Thiophene-2-carboxylic acid (1.0 equiv) and Amine (1.1 equiv) into a flask.
-
Solvent: Add EtOAc or 2-MeTHF (Solvent volume: 5–10 mL per gram of substrate).
-
Base: Add Pyridine (2.5 – 3.0 equiv).
-
Why Pyridine? It acts as both a base and an acylation catalyst.
-
-
Reagent Addition: Add T3P (50% w/w solution in EtOAc, 1.5 equiv) dropwise at 0°C to control exotherm.
-
Reaction: Allow to warm to RT and stir for 2–12 hours.
-
Optimization: If the amine is unreactive (e.g., electron-deficient aniline), heat to reflux (EtOAc ~77°C). T3P is thermally stable.
-
-
Self-Validating Workup:
Method C: The "Sledgehammer" (Acid Chloride)
Best For: Sterically hindered amines, unreactive anilines, or when coupling reagents fail. Mechanism: Conversion to the discrete acid chloride followed by Schotten-Baumann conditions.
Technical Rationale
Thiophene-2-carbonyl chlorides are generally stable but can be unpleasant to handle. Generating them in situ avoids isolation. This method eliminates the steric bulk of the coupling reagent leaving group, allowing the amine to attack the carbonyl carbon more easily.
Protocol
-
Activation: Suspend Thiophene-2-carboxylic acid (1.0 equiv) in anhydrous DCM (dichloromethane).
-
Catalyst: Add 1–2 drops of anhydrous DMF (essential for Vilsmeier-Haack type activation).
-
Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Gas evolution (CO/CO₂) will occur.
-
Completion: Stir at RT for 1–2 hours until gas evolution ceases and the solution becomes clear.
-
Evaporation (Critical): Concentrate in vacuo to remove excess oxalyl chloride. (Do not skip this; excess oxalyl chloride will react with your amine to form oxamides).
-
Coupling: Redissolve the crude acid chloride in DCM. Add the Amine (1.1 equiv) and Et₃N (2.0 equiv) at 0°C.
-
Workup: Standard aqueous wash (NaHCO₃/Brine).
Mechanistic Visualization: The T3P Cycle
Understanding the T3P cycle is vital for troubleshooting process-scale reactions.
Figure 2: The T3P activation cycle showing the generation of water-soluble byproducts, facilitating easy purification.[3]
Troubleshooting & Optimization Data
| Issue | Probable Cause | Corrective Action |
| Low Yield (Anilines) | Low nucleophilicity of amine. | Switch to Method C (Acid Chloride) or use Method B at reflux. |
| Racemization | Over-activation (if chiral amine used). | Use Method B (T3P) with Pyridine at 0°C. T3P is known for low epimerization [1]. |
| Incomplete Reaction | Steric hindrance at Thiophene C3. | Use Method A (HATU) with extended time or Method C . |
| Emulsion during Workup | Amphiphilic product nature. | Use 2-MeTHF instead of EtOAc; it separates better from water. |
| Precipitate in Method A | Product insolubility in DMF. | This is good! Filter the solid, wash with water/ether. It's likely pure product. |
References
-
Dunetz, J. R., et al. (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
-
Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[1][4][5][6] Tetrahedron.
Sources
Application Notes and Protocols: Decarboxylative Suzuki-Miyaura Coupling of Thiophene Carboxylic Acids for the Synthesis of Biaryl and Heterobiaryl Scaffolds
Introduction: The Strategic Advantage of Thiophene-Based Biaryls and the Rise of Decarboxylative Coupling
Thiophene and its derivatives are privileged scaffolds in medicinal chemistry and materials science. Their presence in numerous FDA-approved drugs, such as the antiplatelet agent clopidogrel and the anti-inflammatory drug tiaprofenic acid, underscores their importance in drug discovery.[1][2][3][4] The incorporation of a thiophene ring can significantly modulate the physicochemical properties of a molecule, enhancing its interaction with biological targets.[5] Furthermore, thiophene-containing polymers are at the forefront of organic electronics, with applications in transistors and photovoltaic cells.[6]
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[7] Traditionally, this reaction has relied on the use of organohalides and organoboron reagents. However, the synthesis of functionalized halo-thiophenes can sometimes be challenging and add extra steps to a synthetic route.
A significant advancement in this field is the use of carboxylic acids as coupling partners through a decarboxylative pathway.[1][6][8] This approach offers several advantages:
-
High Regioselectivity: The position of the new C-C bond is dictated by the location of the carboxylic acid group, eliminating the formation of regioisomers.[1]
-
Accessibility of Starting Materials: Thiophene carboxylic acids are often commercially available or can be readily prepared.
-
"Greener" Chemistry: This method can reduce the reliance on halogenated starting materials and the generation of metallic waste associated with the preparation of some organometallic reagents.[1]
This application note provides a comprehensive guide to the decarboxylative Suzuki-Miyaura coupling of thiophene carboxylic acids, offering detailed protocols, mechanistic insights, and practical advice for researchers in drug development and materials science.
Reaction Mechanism: A Decarboxylative Pathway to Biaryl Thiophenes
The coupling of a thiophene carboxylic acid with an aryl boronic acid does not follow the classic Suzuki-Miyaura catalytic cycle. Instead, it proceeds through a palladium-catalyzed decarboxylative mechanism. While several variations exist, a generally accepted pathway involves the following key steps:
-
Carboxylate Formation: The thiophene carboxylic acid reacts with a base to form the corresponding carboxylate salt.
-
Decarboxylative Palladation: The palladium catalyst interacts with the thiophene carboxylate, leading to the extrusion of carbon dioxide (CO2) and the formation of a thienyl-palladium intermediate. This step is often facilitated by an oxidant or a co-catalyst.
-
Transmetalation: The aryl group from the boronic acid (in the form of a boronate) is transferred to the palladium center, displacing the halide or other ligand. The base plays a crucial role in activating the boronic acid to form the more nucleophilic boronate species.[9][10]
-
Reductive Elimination: The two organic moieties (the thienyl and aryl groups) on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[11][12]
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Recommended Grade | Supplier Examples | Notes |
| Thiophene-2-carboxylic acid | ≥98% | Sigma-Aldrich, TCI, Acros | Store in a cool, dry place. |
| Aryl boronic acid | ≥97% | Combi-Blocks, Frontier Scientific | Stability can vary; store under inert atmosphere if necessary. |
| Palladium(II) Acetate (Pd(OAc)2) | ≥99.9% trace metals basis | Strem, Alfa Aesar | A common and effective palladium precursor. |
| SPhos | ≥98% | Strem, Sigma-Aldrich | A bulky, electron-rich phosphine ligand often effective in cross-coupling. |
| Potassium Phosphate (K3PO4) | Anhydrous, ≥98% | Fisher Scientific, VWR | A common base for Suzuki-Miyaura reactions. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Acros, Sigma-Aldrich | Use a freshly opened bottle or dried solvent. |
| Toluene | Anhydrous, ≥99.8% | Fisher Scientific, VWR | An alternative solvent. |
| Ethyl acetate | ACS grade or higher | VWR, Fisher Scientific | For work-up and chromatography. |
| Hexanes | ACS grade or higher | VWR, Fisher Scientific | For chromatography. |
| Deionized Water | For work-up. | ||
| Brine (saturated NaCl solution) | For work-up. | ||
| Anhydrous Magnesium Sulfate (MgSO4) | For drying organic layers. |
Detailed Experimental Protocol
This protocol describes a general procedure for the decarboxylative Suzuki-Miyaura coupling of thiophene-2-carboxylic acid with a generic aryl boronic acid.
Reaction Scheme:
Thiophene-2-carboxylic acid + Arylboronic acid --(Pd(OAc)2, SPhos, K3PO4, 1,4-Dioxane, Heat)--> 2-Arylthiophene + CO2 + H2O + Borate salts
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add thiophene-2-carboxylic acid (1.0 mmol, 1.0 equiv.).
-
Add the aryl boronic acid (1.2 mmol, 1.2 equiv.).
-
Add potassium phosphate (K3PO4) (3.0 mmol, 3.0 equiv.).
-
Add palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%).
-
Add SPhos (0.04 mmol, 4 mol%).
-
-
Inert Atmosphere:
-
Seal the flask with a septum or cap.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent oxidation of the catalyst and ligand.
-
-
Solvent Addition:
-
Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (5 mL) via syringe.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To take a sample for analysis, briefly remove the flask from the heat, allow it to cool slightly, and quickly withdraw a small aliquot with a syringe under a positive flow of inert gas.
-
-
Work-up:
-
Once the reaction is complete (as determined by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding deionized water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Optimization and Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst/ligand- Insufficiently inert atmosphere- Wet solvent or reagents- Low reaction temperature | - Use fresh catalyst and ligand.- Ensure proper Schlenk technique.- Use anhydrous solvents and dry the base if necessary.- Increase the reaction temperature in 10 °C increments. |
| Side Product Formation (e.g., Protodecarboxylation) | - Presence of a proton source- Reaction conditions too harsh | - Ensure all reagents and solvents are anhydrous.- Consider a milder base or lower reaction temperature. |
| Decomposition of Starting Materials or Product | - High reaction temperature- Prolonged reaction time | - Reduce the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficulty in Purification | - Formation of palladium black- Complex reaction mixture | - Filter the reaction mixture through a pad of Celite before work-up to remove palladium black.- Optimize reaction conditions to improve selectivity. |
Case Study: Synthesis of a Biologically Relevant Scaffold
The decarboxylative Suzuki-Miyaura coupling provides a direct route to 2-arylthiophenes, which are common motifs in pharmacologically active compounds. For example, this methodology can be applied to the synthesis of precursors for anti-inflammatory agents or kinase inhibitors. A specific literature example involves the coupling of 5-bromothiophene-2-carboxylic acid derivatives with various arylboronic acids, demonstrating the utility of this reaction in generating libraries of potential drug candidates.[13][14][15][16] In these studies, the esterified thiophene carboxylic acid is used, and the Suzuki coupling proceeds at the bromo-position, which is a related but distinct transformation. The direct decarboxylative coupling of the parent thiophene carboxylic acid simplifies the synthetic sequence by avoiding the need for a halogenated starting material.
Conclusion
The decarboxylative Suzuki-Miyaura coupling of thiophene carboxylic acids represents a powerful and modern approach for the synthesis of valuable biaryl and heterobiaryl compounds. By leveraging readily available starting materials and offering high regioselectivity, this method provides a strategic advantage for researchers in drug discovery and materials science. The protocol and insights provided in this application note serve as a robust starting point for the successful implementation of this valuable transformation.
References
-
Wikipedia. (n.d.). Decarboxylative cross-coupling. Retrieved February 22, 2026, from [Link]
- Mol, J. C. (2004). The Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.
- Kim, Y., & Lee, C. (2010). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Polymer Chemistry, 1(8), 1334-1339.
- Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(25), 9298-9307.
- Larrosa, I., & Procter, D. J. (2015). Decarboxylative Suzuki-Miyaura Coupling of (hetero)aromatic carboxylic acids using Iodine as the Terminal Oxidant.
- Forgione, P. (2021). Decarboxylative Cross-Coupling as An Efficient Synthetic Tool for Thiophene-Based Materials. Spectrum: Concordia University Research Repository.
-
MDPI. (2021). Thiophene-Based Compounds. In Encyclopedia. Retrieved February 22, 2026, from [Link]
- RSC Publishing. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
- MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7629.
- MDPI. (2021).
- Google Patents. (n.d.). CN103848964A - Polymer containing thiophene-benzene-thiophene unit and preparation method thereof, and solar cell device.
- ACS Publications. (2024).
-
ResearchGate. (n.d.). “Thiophene”: A Sulphur Containing Heterocycle As A Privileged Scaffold. Retrieved February 22, 2026, from [Link]
-
PubMed. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Retrieved February 22, 2026, from [Link]
- Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(13), 2715-2721.
-
PMC. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Retrieved February 22, 2026, from [Link]
- ScienceDirect. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of Molecular Structure, 1264, 133246.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved February 22, 2026, from [Link]
- MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
-
ResearchGate. (n.d.). Synthesis of thiophene carboxylates by using Suzuki-Miyaura cross-coupling. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (n.d.). Scheme 5. Coupling of thiophene-2-carboxylic acid benzylamide with aryl bromides. Retrieved February 22, 2026, from [Link]
-
PMC. (2021). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Retrieved February 22, 2026, from [Link]
- Chinese Chemical Society. (2021). Decarboxylative Acylation of Carboxylic Acids: Reaction Investigation and Mechanistic Study. CCS Chemistry.
-
ResearchGate. (n.d.). Thiophene-based macrocycles via the Suzuki–Miyaura cross coupling reaction. Retrieved February 22, 2026, from [Link]
-
Semantic Scholar. (1998). A comparative study of the reactions of thiophene-2-carboxanilides and related compounds. Retrieved February 22, 2026, from [Link]
- Nature. (2020). Decarboxylative thiolation of redox-active esters to free thiols and further diversification.
-
Ruhr-Universität Bochum. (n.d.). Carboxylic Acids in Catalysis. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (n.d.). The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates. Retrieved February 22, 2026, from [Link]
- Chinese Chemical Society. (2021). Decarboxylative Acylation of Carboxylic Acids: Reaction Investigation and Mechanistic Study. CCS Chemistry.
- PMC. (2015). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 48(4), 1007-1019.
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved February 22, 2026, from [Link]
Sources
- 1. Decarboxylative Cross-Coupling as An Efficient Synthetic Tool for Thiophene-Based Materials - Spectrum: Concordia University Research Repository [spectrum.library.concordia.ca]
- 2. Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Direct Arylation of Thiophenes Bearing SO<sub>2</sub>R Substituents [ouci.dntb.gov.ua]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 7. Palladium-catalyzed oxidative direct arylation polymerization (Oxi-DArP) of an ester-functionalized thiophene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole and 4,8-Dibromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fundamental Principles in Catalysis from Mechanistic Studies of Oxidative Decarboxylative Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]
- 14. Efficient Synthesis of Symmetric Oligothiophenes via Decarboxylative and Suzuki Cross-Coupling Reactions - Spectrum: Concordia University Research Repository [spectrum.library.concordia.ca]
- 15. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 16. researchgate.net [researchgate.net]
Application Note: Decarboxylation Strategies for Substituted Thiophene Acids
Abstract
Thiophene-based moieties are ubiquitous in medicinal chemistry, serving as bioisosteres for phenyl rings in blockbuster drugs like Clopidogrel (Plavix) and Olanzapine (Zyprexa). A critical synthetic strategy involves using carboxylic acid groups as transient directing groups (TDGs) to install substituents at the C3 or C4 positions with high regioselectivity, followed by their removal. This Application Note provides three validated protocols for the protodecarboxylation of substituted thiophene carboxylic acids. We contrast the classical high-temperature Copper-mediated methods with modern, mild Silver-catalyzed approaches and high-throughput Microwave techniques.
Introduction & Strategic Utility
In thiophene synthesis, electrophilic aromatic substitution (SEAr) typically favors the
-
Block: Install a carboxyl group at C2 to force substitution to C3/C4.
-
Functionalize: Perform lithiation or halogenation.
-
Remove: Decarboxylate the acid to yield the final substituted thiophene.
The challenge lies in the thermal instability of electron-rich thiophenes. While simple benzoic acids tolerate extreme heat (200°C+), thiophenes are prone to polymerization and oxidative degradation. Selecting the correct decarboxylation vector is therefore a balance between substrate stability and catalytic efficiency .
Mechanistic Pathways
Understanding the mechanism is vital for troubleshooting. We distinguish between the Copper-mediated (thermal/neutral) and Silver-catalyzed (mild/acidic) pathways.
Mechanistic Comparison (DOT Diagram)
Figure 1: Mechanistic divergence between Copper (thermal extrusion) and Silver (proton-assisted) pathways.
Experimental Protocols
Method A: The "Classic" Copper-Quinoline (Thermal)
Best for: Thermally stable substrates, large-scale synthesis, cost-sensitive projects. Mechanism: Thermal decarboxylation facilitated by Cu-coordination.[1]
Reagents:
-
Copper powder (or Cu2O)
-
Quinoline (High boiling solvent, bp ~237°C)
-
Substrate: Thiophene-2-carboxylic acid derivative
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a thermometer, reflux condenser, and N2 inlet.
-
Charge: Add substituted thiophene acid (1.0 equiv) and Copper powder (0.5 equiv).
-
Solvent: Add Quinoline (3 mL per mmol substrate).
-
Degas: Sparge with N2 for 15 minutes (Critical: Thiophenes oxidize at high T).
-
Reaction: Heat to 180–200°C . Evolution of CO2 gas (bubbling) indicates initiation.
-
Monitor: Maintain temperature until gas evolution ceases (typically 2–6 hours).
-
Workup: Cool to RT. Dilute with Ethyl Acetate.[2] Wash with 10% HCl (3x) to remove Quinoline (this is the tedious step). Wash with brine, dry over Na2SO4, and concentrate.
Expert Insight: Quinoline removal is difficult. If the product is acid-sensitive, avoid HCl workup and use column chromatography immediately, though quinoline streaks on silica.
Method B: Silver-Catalyzed Protodecarboxylation (The "Larrosa" Method)
Best for: Sensitive functional groups, halides (Cl, Br, I), and small-scale discovery chemistry. Mechanism: Ag(I) lowers the activation energy for CO2 extrusion significantly compared to Cu.
Reagents:
-
Ag2CO3 (Silver Carbonate) - 10 mol%[3]
-
Acetic Acid (AcOH) - 5 mol% (Proton source)[3]
-
DMSO (Anhydrous)
Protocol:
-
Setup: Screw-cap vial or sealed tube (to prevent solvent loss).
-
Charge: Add Thiophene acid (1.0 equiv), Ag2CO3 (0.10 equiv).
-
Solvent: Add DMSO (0.5 M concentration). Add AcOH (0.05 equiv).[3]
-
Reaction: Heat to 120°C for 16 hours.
-
Workup: Cool to RT. Dilute with Et2O or EtOAc.
-
Note: DMSO is water-soluble. Wash organic layer 5x with water to remove DMSO.
-
-
Purification: Flash chromatography.
Expert Insight: The addition of catalytic AcOH is crucial. It protonates the organosilver intermediate (Ag-Ar) to release the product and regenerate the catalyst. Without it, the reaction stalls. [1]
Method C: Microwave-Assisted Copper Catalysis (Goossen Protocol)
Best for: High-throughput screening (HTS), rapid optimization. Mechanism: Superheated solvent effects combined with Cu/Phenanthroline catalysis.[3]
Reagents:
Protocol:
-
Vessel: 10 mL Microwave process vial.
-
Charge: Thiophene acid (1.0 mmol), Cu2O (0.05 mmol), 1,10-phenanthroline (0.1 mmol).
-
Solvent: NMP (3 mL) + Quinoline (1 mL).
-
Irradiation: Seal vial. Heat to 170°C (High Absorption setting) for 15 minutes .
-
Workup: Dilute with acidic water, extract with ether.
Expert Insight: Microwave heating minimizes the "charring" often seen in oil baths because the heating time is reduced from hours to minutes. [2]
Comparative Data Analysis
| Feature | Method A: Cu/Quinoline | Method B: Ag/DMSO | Method C: Microwave |
| Temperature | 180–220°C | 80–120°C | 170°C |
| Time | 4–12 Hours | 12–24 Hours | 10–20 Minutes |
| Catalyst Cost | Low (Copper) | High (Silver) | Low (Copper) |
| Halide Tolerance | Low (Dehalogenation risk) | High (Preserves I/Br) | Moderate |
| Workup | Difficult (Quinoline removal) | Easy (Aq. wash) | Easy |
| Scalability | Excellent (>100g) | Moderate (<10g) | Low (Batch limit) |
Decision Workflow (Graphviz)
Use this logic tree to select the appropriate protocol for your specific thiophene derivative.
Figure 2: Strategic decision tree for selecting the optimal decarboxylation condition.
References
-
Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009).[3][7] Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710–5713. [Link]
-
Goossen, L. J., Manjolinho, F., Khan, B. A., & Rodríguez, N. (2009).[3][6] Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. The Journal of Organic Chemistry, 74(6), 2620–2623. [Link]
-
Shepard, A. F., Winslow, N. R., & Johnson, J. R. (1930). The Simple Halogen Derivatives of Furan. Journal of the American Chemical Society, 52(5), 2083–2090. (Foundational text for Cu-Quinoline method). [Link]
Sources
- 1. future4200.com [future4200.com]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Fundamental Principles in Catalysis from Mechanistic Studies of Oxidative Decarboxylative Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids [organic-chemistry.org]
- 7. Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids [organic-chemistry.org]
Application Note: Strategic Preparation and Functionalization of Pharmaceutical Thiophene Intermediates
Abstract
Thiophene rings are critical bioisosteres for benzene in medicinal chemistry, offering unique electronic properties and metabolic profiles. They are core components in major FDA-approved drugs such as Clopidogrel (Plavix) , Olanzapine (Zyprexa) , and Duloxetine (Cymbalta) . This guide provides a rigorous, field-tested methodology for constructing and modifying thiophene scaffolds. It moves beyond standard textbook descriptions to address the practical challenges of sulfur chemistry: catalyst poisoning, regioselectivity control, and intermediate stability.
Part 1: De Novo Synthesis of 2-Aminothiophenes (The Gewald Reaction)
The Gewald reaction is the industrial "workhorse" for generating highly substituted 2-aminothiophenes. It is a multi-component condensation that is deceptively simple but prone to failure if the sulfur activation step is mishandled.
Mechanistic Insight & Causality
The reaction proceeds via a Knoevenagel condensation between a ketone/aldehyde and an activated nitrile, followed by sulfur insertion and cyclization .[1]
-
Why it fails: The most common failure mode is the incomplete solubilization/activation of elemental sulfur (
). -
The Fix: The base (typically morpholine or piperidine) acts dualistically—it catalyzes the Knoevenagel step and opens the
ring to form soluble polysulfides.
Validated Protocol
Target: Synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
Reagents:
-
Cyclohexanone (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Sulfur (
, elemental powder) (1.0 eq) -
Morpholine (1.5 eq)
-
Ethanol (Absolute)
Step-by-Step Workflow:
-
Pre-Complexation (Critical): In a round-bottom flask, mix cyclohexanone, ethyl cyanoacetate, and ethanol. Stir at room temperature (RT) for 5 minutes.
-
Sulfur Addition: Add the elemental sulfur powder. Note: The mixture will be a suspension.
-
Base Initiation: Add morpholine dropwise over 10 minutes.
-
Self-Validating Checkpoint: The reaction is exothermic. A temperature rise of 5-10°C confirms initiation. If no exotherm is observed, the reagents are wet or the sulfur is old/oxidized.
-
-
Reflux: Heat to 60-70°C for 3–12 hours.
-
QC Checkpoint: The suspension must turn into a dark, homogenous solution. If solids remain after 2 hours, add an additional 0.1 eq of base.
-
-
Isolation: Cool to RT. Pour the mixture into ice water. The product usually precipitates as a solid.[2]
-
Purification: Recrystallize from Ethanol/Water (9:1).
Workflow Visualization
Figure 1: Logical flow of the Gewald Reaction.[1][3] Note that sulfur activation runs parallel to the initial condensation.
Part 2: Functionalization via Suzuki-Miyaura Coupling[5]
Coupling aryl groups to thiophene rings is standard, but sulfur atoms have a high affinity for Palladium (Pd), leading to catalyst poisoning .
The "Sulfur Problem" & Solution
Thiophene sulfur lone pairs can coordinate to Pd(0), displacing phosphine ligands and deactivating the catalyst.
-
Strategic Choice: Use electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ) or bidentate ligands (dppf ) that bind Pd tighter than the thiophene sulfur can.
-
Base Selection: Use mild bases (
or ) to prevent hydrolysis of sensitive thiophene esters.
Protocol: C2-Arylation of 2-Bromothiophene
Reagents:
-
2-Bromothiophene derivative (1.0 eq)
-
Aryl boronic acid (1.2 eq)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 eq) -
Solvent: 1,4-Dioxane (degassed)
Critical Steps:
-
Degassing (Mandatory): Thiophenes are prone to oxidation. Sparge the solvent with Argon/Nitrogen for 15 minutes before adding the catalyst.
-
Temperature: Heat to 80-90°C.
-
Self-Validating Checkpoint: The reaction mixture should turn black (active Pd(0)). If it remains orange/red and no product forms by TLC after 1 hour, the catalyst has likely been poisoned or oxidized.
-
-
Scavenging: Upon completion, treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Pd, which binds tenaciously to the thiophene product.
Part 3: Regioselective C-H Activation
Modern drug discovery prefers direct C-H activation over pre-functionalized halides to save steps. However, thiophene has two reactive sites: C2 (
Regioselectivity Logic
-
C2 (Alpha): Naturally most acidic and nucleophilic. Direct arylation occurs here by default.
-
C3 (Beta): Requires blocking the C2/C5 positions OR using a specific Directing Group (DG) to steer the catalyst.
Data Summary: Selectivity Profiles
| Method | Target Position | Catalyst System | Key Requirement |
| Direct Arylation | C2 / C5 | Requires open | |
| Blocked Arylation | C3 / C4 | C2/C5 must be substituted (e.g., Cl, Me). | |
| Directed Arylation | C3 | Requires DG (e.g., Amide, Carboxylic acid) at C2. |
Regioselectivity Map
Figure 2: Decision tree for targeting specific carbons on the thiophene ring.
Part 4: Purification and Stability Protocols
Thiophene intermediates often possess a distinct, unpleasant odor and can be unstable (polymerize) if stored improperly.
Purification[6][7]
-
Acid Wash: Do not wash amino-thiophenes with strong acid; they form salts that may be water-soluble and lost in the aqueous layer.
-
Distillation: If distilling liquid thiophenes:
-
Add 0.1% Dicyclohexylamine or BHT (Butylated hydroxytoluene) to the pot as a radical scavenger to prevent polymerization.
-
Keep pot temperature below 120°C.
-
Storage
-
Solid Intermediates: Stable at 4°C.
-
Liquid Intermediates: Store under Nitrogen. Thiophenes oxidize slowly to thiophene-S-oxides, which then dimerize (Diels-Alder type) and form tars.
References
-
Gewald Reaction Mechanism & Utility
-
Sabat, N., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv.[4]
-
-
Thiophene in FDA Drugs
-
DrugBank Online. Clopidogrel (Accession Number DB00758).
-
-
Suzuki Coupling on Thiophenes
-
Li, H., et al. (2011). Pd-Catalyzed Cross-Coupling of Thiophenes. Journal of the American Chemical Society.
-
-
Regioselective C-H Activation
-
Mondal, A., & van Gemmeren, M. (2021).[5] Catalyst-Controlled Regiodivergent C-H Alkynylation of Thiophenes. Angewandte Chemie International Edition.
-
-
Purification Protocols
-
BenchChem Protocols. Chlorination Methods for Thiophene Synthesis & Stabilization.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US20090318710A1 - Process for the purification of thiophenes - Google Patents [patents.google.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Catalyst-Controlled Regiodivergent C-H Alkynylation of Thiophenes* - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Functionalization of 3-Ethoxythiophene Rings
Introduction: The Electronic Landscape of 3-Ethoxythiophene
3-Ethoxythiophene represents a unique challenge and opportunity in heterocyclic chemistry compared to its alkylated cousins (e.g., 3-hexylthiophene). The presence of the ethoxy group at the C3 position introduces a strong electron-donating effect (+M mesomeric effect) via the oxygen lone pair.
This electronic perturbation results in a distinct reactivity profile:
-
Hyper-Activation: The ring is significantly more electron-rich than thiophene or 3-alkylthiophenes, making it susceptible to oxidative degradation and rapid electrophilic attack.
-
Regiochemical Bias: The ethoxy group directs electrophiles strongly to the C2 (ortho) and C5 (para) positions. Unlike 3-alkylthiophenes, where steric hindrance often discourages C2 attack, the electronic directing effect of the oxygen atom in 3-ethoxythiophene makes the C2 position kinetically favored for lithiation and halogenation, despite steric proximity.
This guide details protocols to harness this reactivity, focusing on suppressing the formation of 2,5-disubstituted byproducts during monofunctionalization.
Reactivity Map (Graphviz)
Figure 1: Reactivity landscape of 3-ethoxythiophene. The C2 position is the primary site for Nucleophilic and Electrophilic attack due to the directing effect of the C3-alkoxy group.
Protocol A: Regioselective Monobromination (C2-Br)
The synthesis of 2-bromo-3-ethoxythiophene is the gateway to cross-coupling. The major pitfall is "over-bromination" yielding the 2,5-dibromo species. This protocol uses N-Bromosuccinimide (NBS) under cryogenic conditions to ensure mono-selectivity.
Materials
-
Substrate: 3-Ethoxythiophene (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (0.98 eq) - Recrystallize before use.
-
Solvent: Anhydrous THF (or DMF for higher solubility)
-
Quench: 10% Na₂S₂O₃ (aq)
Step-by-Step Methodology
-
Preparation: Dissolve 3-ethoxythiophene (10 mmol) in anhydrous THF (50 mL) in a flame-dried round-bottom flask under Argon.
-
Cooling: Cool the solution to -20°C (using a NaCl/Ice or Acetone/Dry Ice bath). Note: Standard 0°C is often insufficient to prevent small amounts of dibromination in highly activated alkoxythiophenes.
-
Addition: Dissolve NBS (9.8 mmol, 0.98 eq) in THF (20 mL). Add this solution dropwise over 30 minutes. The slight deficit of NBS ensures no excess bromine is available for the C5 position.
-
Reaction: Stir at -20°C for 2 hours. Monitor via TLC (Hexane/EtOAc 9:1). The product usually has a slightly lower Rf than the starting material.
-
Quench & Workup: Pour the cold mixture into 10% Na₂S₂O₃ to neutralize active bromine species. Extract with Diethyl Ether (3x).[1][2] Wash organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography on Silica Gel (neutralized with 1% Et₃N to prevent acid-catalyzed polymerization). Elute with Hexane.
Validation Criteria:
-
¹H NMR (CDCl₃): The disappearance of the C2 proton (typically the most upfield aromatic signal due to shielding by ethoxy, ~6.2 ppm) confirms reaction. The C5 proton (~7.2 ppm) and C4 proton (~6.8 ppm) should remain as doublets (J ~5.5 Hz).
Protocol B: Direct C-H Arylation (Green Chemistry)
Direct arylation avoids the need for pre-functionalized organometallics (tin/boron), reducing toxic waste.[3] This protocol utilizes a Palladium-Pivalate catalytic system to lower the C-H activation energy at the C2 position.
Mechanism
The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. Pivalate acts as a proton shuttle, enabling the Pd center to cleave the C2-H bond.
Materials
-
Substrate: 3-Ethoxythiophene (1.0 eq)
-
Coupling Partner: Aryl Bromide (Ar-Br) (1.2 eq)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: PCy₃HBF₄ (Tri-cyclohexylphosphine tetrafluoroborate) (10 mol%)
-
Base/Additive: K₂CO₃ (2.5 eq) and Pivalic Acid (PivOH) (30 mol%)
-
Solvent: DMAc (Dimethylacetamide), degassed.
Step-by-Step Methodology
-
Assembly: In a glovebox or under strict Argon flow, combine Pd(OAc)₂, PCy₃HBF₄, K₂CO₃, and PivOH in a pressure vial.
-
Substrate Addition: Add the Aryl Bromide and 3-Ethoxythiophene. Add degassed DMAc (0.2 M concentration relative to thiophene).
-
Reaction: Seal the vial and heat to 100°C for 16 hours.
-
Why 100°C? Higher temperatures (>120°C) promote C5 activation and polymerization. Lower temperatures (<80°C) may not overcome the CMD barrier.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water (3x) to remove DMAc.
Workflow Diagram (Graphviz)
Figure 2: Decision tree for functionalization workflows based on the target application.
Data Summary & Troubleshooting
Solvent & Condition Selection Table
| Reaction Type | Preferred Solvent | Temperature | Catalyst/Additive | Critical Factor |
| Bromination (Mono) | THF or DMF | -20°C | None | Stoichiometry (0.98 eq) to prevent di-Br. |
| Bromination (Di) | CHCl₃ + AcOH | 0°C to RT | None | Acid helps stabilize the intermediate. |
| Lithiation | Anhydrous THF | -78°C | n-BuLi | Temp must remain <-70°C to avoid scrambling. |
| C-H Arylation | DMAc or Toluene | 100°C | Pd(OAc)₂ / PivOH | Pivalic acid is essential for CMD mechanism. |
Troubleshooting Common Failures
-
Problem: 2,5-Dibromination observed during Protocol A.
-
Cause: Localized high concentration of NBS during addition or temperature spikes.
-
Solution: Dilute NBS further and add slower. Lower bath temp to -30°C.
-
-
Problem: Low yield in C-H Arylation (homocoupling of Ar-Br).
-
Cause: Oxidative addition to Ar-Br is fast, but CMD step is slow.
-
Solution: Increase PivOH loading to 50 mol%. Ensure 3-ethoxythiophene is in slight excess (1.5 eq) if it is inexpensive.
-
-
Problem: Product decomposition on Silica Column.
-
Cause: 3-Ethoxythiophene derivatives are acid-sensitive (forming thiophenones via hydrolysis).
-
Solution: Pre-treat silica gel with 1-5% Triethylamine (Et₃N) in Hexane before loading the sample.
-
References
-
Regioselective Bromination
-
Direct C-H Arylation
-
Polymerization & Regioregularity
- Title: Living Direct Arylation Polymerization via C–H Activation for the Precision Synthesis of Polythiophenes.
- Source:ResearchG
- Context: Discusses the importance of Head-to-Tail coupling and defect suppression in 3-substituted thiophenes.
-
Lithiation Dynamics
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Direct C-H arylation of thiophenes at low catalyst loading of a phosphine-free bis(alkoxo)palladium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Highly selective 5-substitution of 3-methylthiophene via directed lithiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving solubility of 3-Ethoxy-4-methylthiophene-2-carboxylic acid
Ticket ID: EMTC-SOL-001 Subject: Improving Solubility of 3-Ethoxy-4-methylthiophene-2-carboxylic acid Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery Support[1][2]
Executive Summary
You are encountering solubility challenges with 3-Ethoxy-4-methylthiophene-2-carboxylic acid (EMTC) . This is a common issue with substituted thiophene-2-carboxylic acids, which are characteristically lipophilic and crystallize with high lattice energy.
This guide provides a validated technical pathway to solubilize EMTC for analytical, biological, and synthetic applications. Our approach prioritizes salt formation and co-solvent systems based on the molecule's calculated physicochemical properties.[1]
Module 1: Physicochemical Profiling (The "Why")
To solve the solubility problem, we must first understand the molecule's behavior in solution.
| Property | Estimated Value | Implication |
| Acid Dissociation ( | 3.8 – 4.2 (COOH group) | The molecule is neutral and insoluble at acidic pH (pH < 4).[1] It requires basic conditions (pH > 5.[1]5) to ionize and dissolve.[1][2] |
| Lipophilicity ( | ~2.8 – 3.2 | The ethoxy ( |
| Crystal Packing | High | Planar aromatic stacking (thiophene ring) often leads to "brick-dust" insolubility.[1][2] |
Key Insight: The 3-ethoxy group acts as an electron-donating group (EDG).[1][2] While this stabilizes the ring, it slightly reduces the acidity of the carboxylic acid compared to unsubstituted thiophene-2-carboxylic acid (
Module 2: Primary Strategy – Salt Formation
Best for: Aqueous formulations, animal studies, and scale-up.[1]
The most effective way to dissolve EMTC in water is to convert the carboxylic acid into a salt.[1] This disrupts the crystal lattice and creates a charged, hydrophilic species.
Recommended Counter-ions
Do not rely solely on Sodium (
-
Tier 1 (Standard): Sodium (
), Potassium (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ).[1]-
Use case: Simple buffers, high pH tolerance.[1]
-
Protocol: In-Situ Salt Formation
Do not heat above 60°C to avoid potential decarboxylation.[1][2]
-
Calculate Stoichiometry: Determine the molar amount of EMTC. You need a 1.05 equivalent of base.[1][2]
-
Preparation: Suspend EMTC in water (it will be cloudy).
-
Titration: Slowly add 1M NaOH or 1M Tris solution while stirring.
-
Monitoring: Monitor pH. The solution should clarify as the pH passes 6.0.[1]
-
Final Adjustment: Once dissolved, adjust the final volume with buffer (PBS or HEPES) to reach the desired concentration.
Module 3: Co-solvent Strategies
Best for: High-concentration stock solutions (10mM - 100mM) for in-vitro screening.[1][2]
If you cannot use high pH, use a water-miscible organic solvent.[1]
Recommended Solvent Systems
| Solvent | Max Solubility (Est.)[1][2] | Compatibility | Notes |
| DMSO | >100 mM | Excellent | Freezes at 18.5°C. Hygroscopic.[1][2] |
| DMA (Dimethylacetamide) | >150 mM | Good | Better for very lipophilic analogs than DMSO.[1][2] |
| Methanol | Moderate | Poor (Bio) | Toxic to cells; good for chemical synthesis.[1][2] |
The "Golden Ratio" for Assays
For biological testing, prepare a 1000x Stock in DMSO.[1] Dilute into the assay buffer ensuring the final DMSO concentration is <0.5%.[1]
Critical Warning: Upon dilution into aqueous buffer, EMTC may precipitate if the buffer pH is < 5.[1]0. Always ensure your assay buffer is pH 7.0 or higher.[1]
Module 4: Troubleshooting & Logic Flow
Use the following decision matrix to resolve precipitation or dissolution failures.
Figure 1: Decision matrix for troubleshooting solubility issues with EMTC.[1][2] Blue nodes indicate starting states; Green/Yellow/Red indicate pH and risk levels.[1]
Frequently Asked Questions (FAQ)
Q: I dissolved EMTC in DMSO, but it precipitated when I added it to my cell culture media. Why? A: This is "Crash-out." Your media likely has a pH near 7.2-7.4, but the local concentration of the lipophilic EMTC exceeded its water solubility limit before it could disperse. Fix: Vortex the media rapidly while adding the DMSO stock.[1] Alternatively, pre-dilute the DMSO stock into a small volume of PBS (pH 7.4) containing 1% BSA (Bovine Serum Albumin), which acts as a carrier protein.[1]
Q: Can I heat the solution to speed up dissolution?
A: Use caution. Thiophene-2-carboxylic acids are generally stable, but excessive heat (>80°C) in acidic environments can promote decarboxylation (losing the
Q: Why is the solution turning yellow/brown? A: Thiophenes are electron-rich and susceptible to oxidation.[1][2] If your solution turns dark over time, it may be degrading.[1] Fix: Store stock solutions at -20°C, protected from light, and under an inert atmosphere (Nitrogen/Argon) if possible.[1]
Q: Is the ethoxy group stable? A: Yes, the ethoxy ether linkage at the 3-position is robust under standard physiological and solubility-enhancement conditions.[1] It will not hydrolyze unless exposed to extremely strong acids (e.g., concentrated HBr).[1]
References
-
Avdeef, A. (2012).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text on pKa and solubility profiling).
-
Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[1][2][3][4][5] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2] Link
-
Campaigne, E., & LeSuer, W. M. (1953).[1][6] 3-Thenoic Acid.[1][2][6][7] Organic Syntheses, 33, 94. (Foundational chemistry of thiophene carboxylic acids). Link
-
PubChem. (2024).[1][2] Thiophene-2-carboxylic acid (CID 10700).[1][2][6] National Library of Medicine.[1] (Source for core scaffold physicochemical data). Link
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1] (General review on co-solvency and pH adjustment). Link
Sources
- 1. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-methylthiophene-2-carboxylate | C7H8O2S | CID 2777593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. impactfactor.org [impactfactor.org]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 7. 104.197.3.79 [104.197.3.79]
Preventing decarboxylation of thiophene-2-carboxylic acid during heating
Document ID: TS-TCA-002 Status: Active Audience: Process Chemists, Medicinal Chemists, CMC Leads Topic: Preventing Thermal Decarboxylation of Thiophene-2-Carboxylic Acid
Core Technical Analysis: The "C2-Instability"
Thiophene-2-carboxylic acid is inherently susceptible to protodecarboxylation due to the electron-rich nature of the thiophene ring. Unlike benzoic acid, the heteroatom (sulfur) donates electron density into the ring, significantly stabilizing the cationic intermediate formed during electrophilic substitution at the C2 position.
The Mechanism of Failure
Thermal decarboxylation is not a random decomposition; it is a specific mechanistic cascade triggered by heat and often catalyzed by trace acidity or metal ions.
Key Pathway:
-
Ipso-Protonation: A proton attacks the C2 carbon (the position bearing the carboxyl group).
-
Sigma Complex Formation: The resulting cation is stabilized by the adjacent sulfur atom.
-
CO₂ Extrusion: The C-C bond breaks, releasing CO₂ and restoring aromaticity to form thiophene.
Visualizing the Pathway
The following diagram illustrates the specific failure mode you are encountering.
Figure 1: The electron-rich thiophene ring facilitates protonation at the C2 position, leading to rapid CO₂ loss under thermal stress.
Operational Parameters: Safe vs. Danger Zones
To prevent degradation, you must operate within specific thermodynamic windows.[1] The following data aggregates stability profiles from standard process chemistry environments.
Stability Matrix
| Parameter | Safe Zone (Green) | Caution Zone (Yellow) | Danger Zone (Red) |
| Temperature | < 60°C | 60°C – 100°C | > 110°C (Reflux in Toluene/DMF) |
| pH Environment | Basic (pH 8–12) | Neutral (pH 7) | Acidic (pH < 4) |
| Solvent Class | Ethers (THF, MTBE), Chlorinated | Alcohols (MeOH, EtOH) | Polar Aprotic (DMSO, DMF, DMAc) |
| Additives | Mild Bases (Carbonates) | Steric Hindered Bases | Cu(I), Ag(I), Pd(II) Salts |
Critical Insight: The combination of Polar Aprotic Solvents (DMF/DMSO) and Heat (>100°C) is the most common cause of yield loss. These solvents lower the energy barrier for the transition state, accelerating decarboxylation significantly [1].
Troubleshooting Guide
Scenario A: "I am losing starting material during a high-temp amidation."
Diagnosis: You are likely using a thermal coupling method (e.g., refluxing in SOCl₂ or high-temp amide coupling in DMF). The Fix: Switch to a pre-activation strategy at low temperature.
-
Do not heat the free acid above 60°C.
-
Protocol: Convert to the acid chloride using Oxalyl Chloride/DMF(cat.) in DCM at 0°C to Room Temp (RT). The acid chloride is more stable to heat than the protonated free acid intermediate, but should still be used immediately.
-
Alternative: Use mixed anhydrides (Isobutyl chloroformate) at -10°C.
Scenario B: "My Suzuki coupling failed, and I see thiophene in the NMR."
Diagnosis: Metal-Catalyzed Decarboxylation.[1][2] Palladium and Copper are excellent catalysts for decarboxylation (this is the basis of the Goossen reaction) [2]. The Fix:
-
Protect the Acid: You cannot couple the free acid directly if the metal catalyst promotes CO₂ loss. Convert the acid to an ester (Methyl or t-Butyl) before the cross-coupling step.
-
Ligand Switch: If you must use the free acid, use electron-rich, bulky phosphine ligands which can accelerate the oxidative addition over the decarboxylation pathway.
Scenario C: "Gas evolution observed during acidic workup."
Diagnosis: Protodecarboxylation triggered by low pH. The Fix:
-
Avoid strong mineral acids (HCl, H₂SO₄) during quenching.
-
Buffer: Use Citric Acid (10% aq) or Ammonium Chloride (sat. aq) to adjust pH. Keep the pH above 4.0 during extraction.
Validated Protocols
Protocol 1: Safe Esterification (The "Shielding" Strategy)
Use this when downstream chemistry requires heating >80°C.
Rationale: Esters do not possess the acidic proton required for the facile protodecarboxylation mechanism.
-
Dissolution: Dissolve Thiophene-2-carboxylic acid (1.0 eq) in MeOH (0.5 M).
-
Catalyst: Add H₂SO₄ (0.1 eq) dropwise at 0°C.
-
Note: Although acid promotes decarboxylation, the high concentration of nucleophile (MeOH) and low temperature favors esterification kinetically.
-
-
Reflux: Heat to mild reflux (65°C) for 2-4 hours.
-
Safety Check: 65°C is generally safe for the methyl ester formation.
-
-
Workup: Cool to RT. Quench with sat. NaHCO₃. Extract with EtOAc.
Protocol 2: Low-Temperature Amide Coupling
Use this to derivatize the acid without thermal stress.
-
Setup: Charge Thiophene-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in DMF/DCM (1:1).
-
Base: Cool to 0°C. Add DIPEA (2.5 eq) dropwise.
-
Why: DIPEA acts as a proton scavenger, preventing the buildup of acidic species that trigger the decarboxylation mechanism [3].[1]
-
-
Addition: Add amine (1.1 eq).
-
Reaction: Stir at 0°C for 1 hour, then warm to RT. Do not heat.
Decision Logic for Process Optimization
Use the following logic flow to determine the correct handling of your substrate.
Figure 2: Decision matrix for handling Thiophene-2-carboxylic acid based on reaction conditions.
Frequently Asked Questions (FAQ)
Q: Can I use Thionyl Chloride (SOCl₂) to make the acid chloride? A: Yes, but do not reflux neat. Use SOCl₂ in DCM or Toluene with a catalytic amount of DMF at room temperature or mild heating (40°C). High-temperature neat SOCl₂ reflux often leads to degradation and dark tar formation.
Q: Is the decarboxylation reversible? A: No. Once CO₂ is lost, it escapes the solution (entropy driven). You cannot "re-carboxylate" the thiophene easily under these conditions.
Q: I need to use a palladium catalyst. Which one is safest? A: Avoid catalytic systems that involve high temperatures and simple acetate ligands. Systems using Buchwald precatalysts (e.g., XPhos Pd G2) often operate efficiently at lower temperatures (<60°C), minimizing the risk of decarboxylation compared to traditional Pd(PPh₃)₄ reflux methods [4].
References
-
Goossen, L. J., et al. (2009).[2] "Protodecarboxylation of diversely functionalized aromatic carboxylic acids." Journal of Organic Chemistry.
-
Organic Chemistry Portal. (n.d.). "Decarboxylation Strategies." Organic Chemistry Portal.
-
BenchChem. (2025). "Preventing decarboxylation during reactions with heteroaromatic acids."[1] BenchChem Technical Support.
-
Cornella, J., & Larrosa, I. (2009).[2] "Silver-catalyzed protodecarboxylation of heteroaromatic carboxylic acids." Organic Letters.
Sources
Recrystallization solvents for 3-Ethoxy-4-methylthiophene-2-carboxylic acid
The following guide serves as a specialized Technical Support Hub for the purification of 3-Ethoxy-4-methylthiophene-2-carboxylic acid .
This content is structured as a dynamic troubleshooting center, moving beyond static recipes to address the why and how of purification logic, specifically tailored for electron-rich thiophene derivatives.
Ticket Subject: Recrystallization Protocol for 3-Ethoxy-4-methylthiophene-2-carboxylic acid Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Guide[1]
Executive Summary: Solvent Selection Matrix
The 3-ethoxy-4-methylthiophene-2-carboxylic acid molecule presents a "push-pull" solubility challenge.[1] The carboxylic acid (C2) confers polarity and H-bonding capability, while the ethoxy (C3) and methyl (C4) groups add lipophilicity.[1] Furthermore, the electron-rich thiophene ring makes the compound susceptible to thermal decarboxylation and oxidation.
Recommended Solvent Systems
| Solvent System | Composition (v/v) | Primary Use Case | Risk Factor |
| Ethanol / Water | 1:1 to 1:3 | Standard Purification. Best for removing inorganic salts and highly polar baseline impurities.[1] | Low. (Avoid prolonged boiling to prevent esterification).[1] |
| Ethyl Acetate / Heptane | 1:2 to 1:5 | Lipophilic Impurity Removal. Best if the crude contains non-polar side products or starting materials.[1] | Low/Medium.[1] (Oiling out is a risk if cooled too fast).[1] |
| Toluene | 100% | Drying / Anhydrous Prep. Use only if the next step requires water-free conditions (e.g., acid chloride formation).[1] | Medium. (Higher BP requires careful temp control to avoid decarboxylation).[1] |
| Acetonitrile | 100% | High Purity/HPLC Grade. Good for final polishing of pharmaceutical intermediates.[1] | Medium. (Costlier; lower recovery yields).[1] |
Interactive Troubleshooting Guide (Q&A)
Issue #1: "My product is 'oiling out' instead of crystallizing."
Diagnosis: The ethoxy and methyl groups increase the conformational flexibility and lipophilicity, often leading to a stable oil phase before the crystal lattice can form. This usually happens when the cooling ramp is too steep or the solute concentration is too high (supersaturation).
Corrective Protocol:
-
Re-heat the mixture until the oil redissolves.
-
Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod at the air-liquid interface.
-
Adjust Solvent Ratio: If using EtOH/Water, add the water (anti-solvent) more slowly and stop before the cloud point becomes an oil droplet.
-
Slow Cooling: Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature over 2–3 hours. Do not plunge into ice immediately.[1]
Issue #2: "The crystals are grey or off-white."[1]
Diagnosis: Thiophenes are sulfur-heterocycles prone to oxidation, forming oligomeric impurities that are highly colored.[1] Corrective Protocol:
-
Activated Carbon Treatment: During the hot dissolution step, add Activated Charcoal (5-10 wt%) .[1] Stir for 10-15 minutes (do not boil vigorously). Filter hot through a Celite pad.[1]
-
Note: Ensure the solution is not superheated before adding charcoal to prevent "bumping" (flash boiling).[1]
Issue #3: "I am seeing a new spot on TLC after recrystallization (Lower Rf)."
Diagnosis: Thermal Decarboxylation.[1]
-
Mechanism: Electron-rich thiophene-2-carboxylic acids can lose CO₂ to form 3-ethoxy-4-methylthiophene if heated excessively (typically >100°C or prolonged reflux).[1]
-
Corrective Protocol: Switch to lower-boiling solvents (e.g., Ethanol or Ethyl Acetate) and strictly limit the time the compound is held at reflux. Avoid DMSO or DMF as recrystallization solvents due to the high heat required for removal.
Standard Operating Procedure (SOP)
Method A: Ethanol/Water Displacement (Recommended) [1]
-
Dissolution: Place 10 g of crude 3-ethoxy-4-methylthiophene-2-carboxylic acid in a round-bottom flask. Add Ethanol (95%) (approx. 30–50 mL) and heat to 60–70°C with stirring until fully dissolved.
-
Checkpoint: If insoluble solids remain (salts), filter them off while hot.[1]
-
-
Precipitation: Remove heat source.[1] While still warm (approx. 50°C), add Deionized Water dropwise via an addition funnel.[1]
-
Visual Cue: Stop adding water when a persistent faint turbidity (cloudiness) appears and does not disappear upon swirling.[1]
-
-
Crystallization: Add 1–2 mL of Ethanol to clear the turbidity. Allow the flask to cool to room temperature undisturbed (approx. 1 hour).
-
Harvest: Cool in an ice bath (0–5°C) for 30 minutes. Filter the white/pale-yellow needles via vacuum filtration.[1]
-
Drying: Dry in a vacuum oven at 40–45°C (Do not exceed 50°C to ensure stability).
Decision Logic & Workflow
The following diagram illustrates the decision-making process for selecting the correct purification route based on crude material characteristics.
Figure 1: Decision tree for solvent selection based on impurity profile. Note the critical drying temperature limit to prevent thermal degradation.
References & Authoritative Grounding
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General principles of recrystallization for carboxylic acids and solvent selection tables).
-
Campaigne, E., & LeSuer, W. M. (1953).[2] "3-Thenoic Acid".[1][2] Organic Syntheses, 33, 94. Link (Foundational text on thiophene carboxylic acid stability and handling).[1]
-
Google Patents. (2009).[1] Process for the purification of thiophenes. US20090318710A1.[1][3] Link (Describes the use of alcohols and cooling ramps for purifying substituted thiophenes).[1]
-
PubChem. (2025).[1] Methyl 3-amino-4-methylthiophene-2-carboxylate (Structural Analog Data). National Library of Medicine.[1] Link (Used for solubility and physical property estimation of the 3,4-substituted thiophene core).[1]
Sources
Technical Support Center: 3-Ethoxy-4-methylthiophene-2-carboxylic acid
Welcome to the Technical Support Center for 3-Ethoxy-4-methylthiophene-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Introduction
3-Ethoxy-4-methylthiophene-2-carboxylic acid is a substituted thiophene derivative with potential applications in medicinal chemistry and materials science. Like many heterocyclic compounds, its stability in solution can be influenced by various factors, including pH, solvent, temperature, and light exposure. Understanding these factors is critical for obtaining reliable and reproducible experimental results. This guide provides insights into potential stability issues and offers practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing solutions of 3-Ethoxy-4-methylthiophene-2-carboxylic acid?
For optimal stability, solutions of 3-Ethoxy-4-methylthiophene-2-carboxylic acid should be stored in a cool, dark place. It is advisable to prepare fresh solutions for immediate use whenever possible. If storage is necessary, aliquot the solution into tightly sealed vials and store at -20°C or lower. For some thiophene derivatives, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.
Q2: I've noticed a change in the color of my solution upon storage. What could be the cause?
A change in color can be an indicator of degradation. Thiophene derivatives can be susceptible to oxidation, which may lead to the formation of colored byproducts. Exposure to light can also induce photochemical reactions. If you observe a color change, it is recommended to prepare a fresh solution and take precautions to protect it from light and air.
Q3: My compound seems to be precipitating out of solution. How can I improve its solubility?
The solubility of 3-Ethoxy-4-methylthiophene-2-carboxylic acid can be influenced by the solvent and pH. As a carboxylic acid, its solubility in aqueous solutions is generally higher at neutral to alkaline pH, where it exists as the more soluble carboxylate salt. If working with organic solvents, ensure the chosen solvent is appropriate for the intended concentration. Gentle warming and sonication may aid in dissolution, but be mindful of potential thermal degradation. A summary of common organic solvent properties is provided in Table 1.
Table 1: Properties of Common Organic Solvents
| Solvent | Formula | Boiling Point (°C) | Polarity |
| Acetonitrile | C₂H₃N | 82 | 0.460 |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.386 |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 189 | 0.444 |
| Ethanol | C₂H₆O | 78 | 0.654 |
| Methanol | CH₄O | 65 | 0.762 |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.207 |
This table provides general information. The solubility of 3-Ethoxy-4-methylthiophene-2-carboxylic acid in these solvents should be experimentally determined.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
Potential Cause: Degradation of the compound in the assay medium.
Troubleshooting Steps:
-
Assess pH Stability: The stability of carboxylic acids can be pH-dependent. If your assay medium is acidic or basic, consider performing a preliminary stability study. Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation using a suitable analytical method like HPLC.
-
Minimize Exposure to Light: Thiophene-containing compounds can be photosensitive.[1] Conduct your experiments under subdued lighting conditions or use amber-colored labware to minimize light exposure.
-
Evaluate Solvent Effects: If you are using a stock solution in an organic solvent, ensure the final concentration of the solvent in the assay medium is low and does not affect the stability of the compound or the biological system.
-
Consider Oxidative Stability: Some assay media may contain components that can promote oxidation. If oxidation is suspected, consider degassing the buffer or adding antioxidants, if compatible with your assay. The thiophene ring can be oxidized at the sulfur atom, potentially forming a thiophene S-oxide.[2]
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Potential Cause: Degradation of the compound during sample preparation or analysis.
Troubleshooting Steps:
-
Control Sample Temperature: Keep sample vials in the autosampler cooled to prevent thermal degradation, especially during long analytical runs.
-
Mobile Phase pH: The pH of the mobile phase can affect the stability of the analyte on the column. If you observe degradation, investigate the effect of adjusting the mobile phase pH.
-
Photodegradation in Autosampler: If the autosampler does not have a protective cover, light exposure during the analytical queue can lead to photodegradation.
-
Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed.[3][4] This involves subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) and analyzing the resulting mixtures by HPLC-MS to identify and characterize the degradants.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3][4][5]
Materials:
-
3-Ethoxy-4-methylthiophene-2-carboxylic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol, Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV or MS detector
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis. Basic hydrolysis can lead to the cleavage of ester groups, if present, to form alcohols and carboxylic acids.[6]
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a defined period. Oxidation can be a common degradation pathway for molecules with electron-rich groups like sulfides.[6]
-
Thermal Degradation: Store a solution of the compound at an elevated temperature (e.g., 60°C) in the dark for a defined period.
-
Photostability: Expose a solution of the compound to a light source as specified in ICH Q1B guidelines.[7] Keep a control sample in the dark.
-
Analysis: Analyze all samples by a suitable RP-HPLC method to quantify the parent compound and detect any degradation products.
Protocol 2: Stability-Indicating RP-HPLC Method Development
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[8][9]
Starting Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic acid in Water; B: Acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan of the compound) or Mass Spectrometry. For a thiophene chalcone, a detection wavelength of 280 nm has been reported.[10][11]
-
Column Temperature: 25-30°C
Method Validation:
Validate the method according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, range, accuracy, precision, and robustness. The selectivity of the method should be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation products are well-separated from the parent peak.[9]
Visualizing Workflows
Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
Potential Degradation Pathways
Caption: Potential degradation pathways for thiophene derivatives.
References
-
ResearchGate. (2023). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. [Link]
-
Photocatalytic of Thiophene Desulfurization. (2023). [Source Title]. [Link]
- Cohen, S. M., et al. (2017). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 108(Pt A), 343-360.
- Winnik, F. M., & Rinker, J. N. (1998). Preparation and Photochemistry of Thiophene-S-oxides. CHIMIA International Journal for Chemistry, 52(10), 572-574.
-
ResearchGate. (2013). Visible light photocatalytic degradation of thiophene using Ag–TiO2/multi-walled carbon nanotubes nanocomposite. [Link]
- Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Microbial Ecology, 13(1), 47-57.
-
Wikipedia. (2023). Thiophene. [Link]
-
Harnessing the sunlight to degrade dye using polythiophene-based silver dopped ZnS composite. (2024). [Source Title]. [Link]
-
ResearchGate. (2022). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products. [Link]
-
ResearchGate. (2022). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc. [Link]
-
Dimerization reactions with oxidized brominated thiophenes. (2018). RSC Publishing. [Link]
-
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
-
SIELC Technologies. (n.d.). Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. [Link]
-
Canadian Science Publishing. (2003). A review of the occurrence, toxicity,and biodegradation of condensed thiophenes found in petroleum. [Link]
-
IRIS UniGe. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. [Link]
-
BioPharm International. (2020). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
MedCrave online. (2016). Forced Degradation Studies. [Link]
-
Slideshare. (n.d.). Stability testing protocols. [Link]
-
Pharmaceutical Outsourcing. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
-
European Medicines Agency. (1995). Stability Testing of Biotechnological/Biological Products. [Link]
-
IJTSRD. (2021). Stability Indicating HPLC Method Development –A Review. [Link]
-
Pharmaceutical Outsourcing. (2018). Designing Phase-Appropriate Stability Study Programs for Drug Substances and Drug Products. [Link]
-
PMC. (2022). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. [Link]
-
Wikipedia. (n.d.). Thiophene-2-carboxylic acid. [Link]
-
ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]
-
PMC. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
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Farmacia Journal. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. [Link]
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PMC. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. [Link]
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Physical Chemistry Chemical Physics. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. [Link]
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MDPI. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. [Link]
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MDPI. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]
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Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. [Link]
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Chemixl. (n.d.). 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. [Link]
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Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]
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Semantic Scholar. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. [Link]
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ResearchGate. (2025). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. [Link]
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MDPI. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. [Link]
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University of Rochester. (2022). Properties of Common Organic Solvents. [Link]
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Technical Support Center: Storage and Handling of Light-Sensitive Thiophene Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with light-sensitive thiophene derivatives. Our goal is to provide you with expert, field-proven insights to ensure the stability and integrity of your compounds, leading to more reliable and reproducible experimental outcomes. This document moves beyond simple instructions to explain the underlying chemical principles governing the stability of these critical reagents.
Section 1: Frequently Asked Questions (FAQs) on Storage & Handling
This section addresses the most common questions regarding the day-to-day storage and handling of thiophene-based compounds.
Q1: What are the absolute essential storage conditions for any new light-sensitive thiophene derivative I receive?
A1: Upon receipt, every light-sensitive thiophene derivative should be immediately stored under the conditions summarized below. These baseline conditions are designed to mitigate the most common and rapid degradation pathways: photodegradation and oxidation.[1][2]
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C (Refrigerated) | To minimize thermal degradation by slowing the kinetics of potential decomposition and polymerization reactions.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent oxidation of the electron-rich thiophene ring and particularly the sulfur heteroatom.[1][3] |
| Light | Complete Darkness | To prevent photodegradation, which can be initiated by exposure to ambient lab lighting, especially UV radiation.[1][4] |
| Container | Amber Glass Vial or Opaque Container | To block UV and visible light. The container must have a tight-fitting cap to prevent moisture and oxygen ingress.[4][5] |
Q2: I work in a well-lit lab. What are the best practices for handling these compounds during an experiment?
A2: Handling is a period of high vulnerability for sensitive compounds. Minimize exposure at every step.
-
Work in a designated low-light area: If possible, use a workbench where overhead lights can be dimmed. For highly sensitive materials, working in a darkroom with a red or yellow safelight may be necessary, as these longer wavelengths are less energetic and less likely to be absorbed by the compound.[4][6]
-
Use protective coverings: When vials or reaction flasks must be left on the bench, cover them with aluminum foil to completely block light.[4]
-
Minimize exposure time: Prepare everything in advance so that the time the compound spends outside of its protected storage container is as short as possible. Weigh out the material and place it into the reaction vessel promptly.
Q3: My thiophene derivative has turned from colorless to yellow/brown. Is it still usable?
A3: Discoloration is a strong indicator of degradation or impurity formation.[1] While a slight tint may not affect all applications, it is a significant warning sign. Do not assume it is usable. The colored impurities could be oxidized species or polymers that may interfere with your reaction or biological assay. Before use, you are strongly advised to assess the purity of the material. A detailed protocol for purity analysis via High-Performance Liquid Chromatography (HPLC) is provided in Section 4.[1]
Q4: For how long can I store my thiophene derivative? What is its typical shelf life?
A4: The shelf life is highly dependent on the specific structure of the derivative and the rigor of the storage conditions. For example, 2-Acetylthiophene is noted to have a shelf life of 12 months or more when stored properly.[1] However, derivatives with more reactive functional groups (e.g., bromomethyl groups) may be less stable.[2] It is critical to implement a tracking system for your reagents.[4] We recommend re-analyzing the purity of any light-sensitive thiophene derivative that has been stored for over 6-12 months, or sooner if you observe any visual changes or encounter unexpected experimental results.
Section 2: Troubleshooting Experimental Failures
Unexpected results are often the first sign of reagent degradation. This section provides a logical framework for diagnosing issues related to the stability of your thiophene derivatives.
Q1: My reaction yield is consistently low, or the reaction fails to proceed to completion. Could my thiophene reagent be the cause?
A1: Yes, this is a classic symptom of using a degraded starting material. If the reactive moiety of your thiophene derivative has been compromised, it will no longer participate in the reaction as expected, leading to low or no yield.[2][7]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low reaction yields.
Q2: I am observing unexpected side products in my reaction mixture. What are they likely to be?
A2: The identity of the side products provides crucial clues about the degradation pathway. Common impurities arising from improper storage include:
-
S-oxides and S,S-dioxides (Sulfones): Result from the oxidation of the thiophene sulfur atom by atmospheric oxygen, a process that can be accelerated by light.[1] These are typically more polar than the parent thiophene.
-
Disulfides: If your starting material is a thiophenethiol, it is highly susceptible to air oxidation, which couples two molecules to form a disulfide.[7] This is often seen as a less polar spot on a TLC plate.
-
Hydrolysis Products: For derivatives with moisture-sensitive groups like bromomethyls or esters, hydrolysis can occur, leading to the corresponding alcohol or carboxylic acid.[2]
Q3: My analytical results (NMR, HPLC, GC) are inconsistent between batches or over time. Why?
A3: Inconsistent analytical data is a direct red flag for instability. The appearance of new peaks or changes in the relative ratios of existing peaks over time indicates that the sample is degrading even under what you believe are proper storage conditions. This necessitates a full re-evaluation of your storage protocol:
-
Inert Atmosphere: Is the vial seal truly airtight? Are you purging the headspace with argon or nitrogen after each use?
-
Temperature: Is the refrigerator or freezer temperature consistent?
-
Light Exposure: Is the vial being left on the benchtop, even for brief periods? Cumulative exposure matters.[4]
Section 3: Understanding the Mechanisms of Degradation
A deep understanding of why thiophene derivatives degrade is essential for preventing it. The aromaticity of the thiophene ring provides some stability, but it is not immune to specific modes of attack, particularly when activated by light.[8]
Primary Degradation Pathways
Caption: Key degradation pathways for thiophene derivatives.
-
Photodegradation: This is often the most destructive pathway. Thiophene moieties can absorb UV or even visible light. This excitation can lead to the formation of reactive species like singlet oxygen from ambient O₂.[1][9] Singlet oxygen is highly electrophilic and can attack the electron-rich thiophene ring, leading to oxidation (formation of S-oxides) or even ring cleavage.[9] This process is a critical concern in applications like photodynamic therapy but is detrimental for reagent stability.[9][10]
-
Oxidative Degradation: Even in the absence of light, the sulfur atom in the thiophene ring can be slowly oxidized by atmospheric oxygen to form thiophene-S-oxides (sulfoxides) and subsequently S,S-dioxides (sulfones).[1][11][12] This process destroys the aromaticity and alters the electronic properties of the molecule, rendering it inactive for its intended purpose. Storing under an inert atmosphere is the primary defense against this pathway.[1]
-
Polymerization: Under certain conditions, such as the presence of acid catalysts (which can form from hydrolysis of other functional groups), heat, or light, thiophene derivatives can undergo polymerization.[1] This is often observed as the formation of insoluble, discolored material in your vial.
Section 4: Key Experimental Protocols
4.1 Protocol: Purity Assessment by HPLC-UV
This protocol provides a general method to quickly assess the purity of a thiophene derivative and check for the presence of more polar degradation products.
Objective: To determine the purity of a thiophene derivative and identify potential degradation products.
Methodology:
-
Sample Preparation:
-
Carefully prepare a stock solution of your thiophene derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Dilute this stock solution to a working concentration of ~50 µg/mL using the mobile phase.
-
-
Instrumentation & Conditions:
-
HPLC System: A standard system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.[13]
-
Mobile Phase: A gradient elution is often effective. Start with a mixture like 90:10 Water:Acetonitrile and ramp to 10:90 Water:Acetonitrile over 20-30 minutes. Both solvents can be modified with 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at multiple wavelengths if possible. A lower wavelength (e.g., 230-254 nm) is good for detecting the thiophene core, while a higher wavelength might reveal specific chromophores in degradation products.[13]
-
-
Procedure:
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject your prepared sample solution.
-
Run the gradient and collect the chromatogram.
-
-
Data Analysis:
-
Identify the main peak corresponding to your pure compound.
-
Look for the appearance of new, typically earlier-eluting (more polar) peaks, which are indicative of oxidized or hydrolyzed degradation products.
-
Calculate the purity as the area percentage of the main peak relative to the total area of all integrated peaks. A purity of >98% is generally desirable for use in sensitive applications.
-
References
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5 Tips for Handling Photosensitive Reagents. Labtag Blog. Available from: [Link]
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Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. ScienceDirect. Available from: [Link]
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Sources and Mechanism of Degradation in p-Type Thiophene-Based Organic Electrochemical Transistors. Princeton University. Available from: [Link]
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Toward Stable p‐Type Thiophene‐Based Organic Electrochemical Transistors. Wiley Online Library. Available from: [Link]
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Thiophene-2-Carboxylate (an/aerobic) Pathway Map. Eawag-BBD. Available from: [Link]
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Bioactivation Potential of Thiophene-Containing Drugs. ACS Publications. Available from: [Link]
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A review of the occurrence, toxicity, and biodegradation of condensed thiophenes found in petroleum. Canadian Science Publishing. Available from: [Link]
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Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. PubMed. Available from: [Link]
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Photographic Processing Hazards. UCSD Blink. Available from: [Link]
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The Chemistry of Conducting Polythiophenes. Wiley Online Library. Available from: [Link]
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Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI. Available from: [Link]
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Sources and Mechanism of Degradation in p-Type Thiophene-Based Organic Electrochemical Transistors. ResearchGate. Available from: [Link]
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Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PubMed Central. Available from: [Link]
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Chemical insights into the atmospheric oxidation of thiophene by hydroperoxyl radical. Scientific Reports. Available from: [Link]
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Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI. Available from: [Link]
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Radiation-Driven Destruction of Thiophene and Methyl-Substituted Thiophenes. Mary Ann Liebert, Inc., publishers. Available from: [Link]
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Synthesis of Polythiophenes using Oxidative Coupling. DigitalCommons@URI. Available from: [Link]
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Analysis of Thiophene in Benzene Using ASTM Methods and a Pulsed Flame Photometric Detector (PFPD). Ingenieria Analitica. Available from: [Link]
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Synthesis and properties of polythiophenes bearing alkylsulfonic acid esters at the side chain. Royal Society of Chemistry. Available from: [Link]
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What kind of light source should be used while working with photosensitive chemicals? ResearchGate. Available from: [Link]
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Design Strategies and Synthesis of Thiophene-based Organic Materials. University of Massachusetts Amherst. Available from: [Link]
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Problems Storing Light Sensitive Reagents? We have a Solution. Camlab. Available from: [Link]
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Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. MDPI. Available from: [Link]
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How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available from: [Link]
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Analysis of Trace Thiophene in Benzene According to ASTM D7011 Using Nexis™ SCD-2030. Shimadzu. Available from: [Link]
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The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. MDPI. Available from: [Link]
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Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Agilent. Available from: [Link]
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Light-Sensitive Injectable Prescription Drugs. PubMed Central. Available from: [Link]
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The Significance of Thiophene in Medicine: A Systematic Review of the Literature. IntechOpen. Available from: [Link]
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Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. Available from: [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PubMed Central. Available from: [Link]
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Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Preprints.org. Available from: [Link]
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Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State. ACS Publications. Available from: [Link]
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Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology. Royal Society of Chemistry. Available from: [Link]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 3-Ethoxy-4-methylthiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel organic molecules is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for its ability to provide a detailed fingerprint of a molecule's hydrogen framework. This guide offers an in-depth analysis of the ¹H NMR spectrum of 3-Ethoxy-4-methylthiophene-2-carboxylic acid, a substituted thiophene derivative with potential applications in medicinal chemistry and materials science.
This document moves beyond a simple recitation of spectral data. As Senior Application Scientists, we aim to provide a holistic understanding by not only presenting the expected spectral characteristics of the title compound but also by comparing it with structurally related molecules. This comparative approach, supported by experimental data from analogous compounds, will illuminate the subtle electronic and steric influences of various substituents on the thiophene scaffold.
The Structural Landscape: Predicting the ¹H NMR Spectrum
While a direct experimental spectrum for 3-Ethoxy-4-methylthiophene-2-carboxylic acid is not publicly available, a reliable prediction can be formulated by dissecting the molecule into its constituent functional groups and analyzing their expected behavior based on established NMR principles and data from similar structures.
The key proton environments in 3-Ethoxy-4-methylthiophene-2-carboxylic acid are:
-
The ethoxy group protons (-OCH₂CH₃)
-
The methyl group protons (-CH₃)
-
The thiophene ring proton (-H)
-
The carboxylic acid proton (-COOH)
The following table summarizes the predicted ¹H NMR spectral data for 3-Ethoxy-4-methylthiophene-2-carboxylic acid.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Carboxylic acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H | N/A |
| Thiophene-H (C₅-H) | 7.0 - 7.5 | Singlet | 1H | N/A |
| Ethoxy (-OCH₂) | 4.0 - 4.3 | Quartet | 2H | ~7.0 |
| Methyl (-CH₃) | 2.2 - 2.5 | Singlet | 3H | N/A |
| Ethoxy (-CH₃) | 1.3 - 1.5 | Triplet | 3H | ~7.0 |
A Comparative Analysis: Understanding Substituent Effects
The true power of NMR spectroscopy lies in its sensitivity to the electronic environment of each nucleus. By comparing the predicted spectrum of our target molecule with the known spectra of simpler, related compounds, we can gain a deeper appreciation for how different functional groups influence chemical shifts.
Reference Compound 1: 2-Thiophenecarboxylic acid
The ¹H NMR spectrum of 2-thiophenecarboxylic acid displays signals for the three protons on the thiophene ring.[1] The absence of substituents at the 3 and 4 positions leads to a more complex splitting pattern due to proton-proton coupling. In our target molecule, the substitution at these positions simplifies the spectrum, leaving only a singlet for the remaining thiophene proton. The electron-donating nature of the ethoxy and methyl groups is expected to shield the thiophene proton, causing it to appear at a slightly lower chemical shift compared to the protons in unsubstituted 2-thiophenecarboxylic acid.
Reference Compound 2: 3-Methylthiophene
The ¹H NMR spectrum of 3-methylthiophene shows a signal for the methyl group around 2.2 ppm.[2] This provides a good baseline for the expected chemical shift of the methyl group in our target molecule. The presence of the adjacent electron-donating ethoxy group and the electron-withdrawing carboxylic acid group will likely cause a slight downfield shift for the methyl protons in 3-Ethoxy-4-methylthiophene-2-carboxylic acid.
Reference Compound 3: Ethoxyethane (Diethyl ether)
The characteristic signals for an ethoxy group are a quartet around 3.5 ppm for the -OCH₂- protons and a triplet around 1.2 ppm for the -CH₃ protons.[3] In our target molecule, the -OCH₂- group is attached to an aromatic ring, which is more electron-withdrawing than an alkyl group. This will deshield the methylene protons, shifting their signal downfield to the predicted 4.0 - 4.3 ppm range.
Experimental Protocol for ¹H NMR Spectroscopy
To obtain a high-quality ¹H NMR spectrum for a compound like 3-Ethoxy-4-methylthiophene-2-carboxylic acid, the following protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shift of exchangeable protons like the carboxylic acid proton.[3]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm.[4]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-14 ppm).
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Analyze the splitting patterns (multiplicities) and measure the coupling constants.
-
Visualizing the Molecular Structure and Proton Assignments
The following diagram, generated using Graphviz, illustrates the structure of 3-Ethoxy-4-methylthiophene-2-carboxylic acid and the assignment of its proton signals.
Caption: Molecular structure of 3-Ethoxy-4-methylthiophene-2-carboxylic acid with proton assignments.
Conclusion
The ¹H NMR spectrum of 3-Ethoxy-4-methylthiophene-2-carboxylic acid is predicted to exhibit distinct signals for each of its unique proton environments. Through a comparative analysis with related thiophene derivatives, the electronic effects of the ethoxy, methyl, and carboxylic acid substituents on the chemical shifts of the thiophene ring and adjacent protons can be rationalized. This guide provides a comprehensive framework for the interpretation of the ¹H NMR spectrum of this and similar substituted thiophenes, serving as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science. The principles and methodologies outlined herein underscore the indispensable role of NMR spectroscopy in modern chemical analysis.
References
-
Bruker. (n.d.). 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. Retrieved from [Link]
-
Janssen, M. J., & De Jong, F. (2004). Synthesis and complete NMR spectral assignment of thiophene-substituted sulfinyl monomers. PubMed. Retrieved from [Link]
-
Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar. Retrieved from [Link]
-
Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). ethoxyethane low high resolution H-1 proton nmr spectrum of ethoxyethane analysis interpretation of chemical shifts ppm spin spin line splitting diagram of diethyl ether. Retrieved from [Link]
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The Royal Society of Chemistry. (2019). Journal of Material Chemistry C Supporting Information. Retrieved from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra showing regioselective substitutions on thiophene.... Retrieved from [Link]
-
ACS Publications. (2017, September 14). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers | ACS Omega. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II). Retrieved from [Link]
-
ResearchGate. (2025, November 30). (PDF) Determination of Ethoxy Content in Ethylcellulose via Relative Quantitative 1H NMR Spectroscopy. Retrieved from [Link]
-
Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S1: 1 H NMR spectrum of.... Retrieved from [Link]
-
Chemixl Intermediates Pvt. Ltd. (n.d.). 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Retrieved from [Link]
-
PMC. (2021, April 1). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]
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A Comparative Guide to the Melting Point of Substituted Thiophene Carboxylic Acids with a Focus on the Uncharacterized 3-Ethoxy-4-methylthiophene-2-carboxylic acid
For the diligent researcher in drug development and materials science, the melting point is more than a mere physical constant; it is a critical first indicator of purity, identity, and the intermolecular forces at play within a crystalline solid. This guide addresses the topic of the melting point for 3-Ethoxy-4-methylthiophene-2-carboxylic acid. A survey of the current chemical literature and databases does not yield an experimentally determined melting point for this specific molecule. This is not an uncommon scenario in research and development, where novel compounds are synthesized daily.
Therefore, this guide is structured to provide value in two key areas. First, we will present a comparative analysis of the melting points of structurally analogous thiophene derivatives. This will allow researchers to form a reasonable hypothesis for the expected melting range of 3-Ethoxy-4-methylthiophene-2-carboxylic acid. Second, we will provide a comprehensive, field-tested protocol for the accurate determination of a melting point for a novel compound, grounded in the principles of scientific integrity and experimental robustness.
Comparative Analysis of Structurally Related Compounds
The melting point of a compound is highly dependent on its molecular structure, particularly the functional groups that dictate intermolecular interactions such as hydrogen bonding, dipole-dipole forces, and van der Waals forces. By examining the melting points of known, structurally similar compounds, we can infer a likely range for our target molecule.
| Compound Name | Structure | Melting Point (°C) | Key Structural Difference from Target |
| 3-Ethoxy-4-methylthiophene-2-carboxylic acid | Structure Not Available | Unknown | Target Compound |
| Thiophene-2-carboxylic acid | 125 - 127[1][2] | Parent compound; lacks ethoxy and methyl groups. | |
| Methyl 3-ethoxythiophene-2-carboxylate | 64.0 - 74.0[3] | Methyl ester instead of a carboxylic acid. | |
| Methyl 3-amino-4-methylthiophene-2-carboxylate | 85 - 88 | Methyl ester and an amino group instead of a carboxylic acid and ethoxy group. | |
| N-(4-trifluoromethylphenyl)-2-(2-thienyl)-thiourea | 118.4 - 120.7[4] | A significantly larger thiourea derivative. |
Analysis of Comparative Data:
The parent compound, Thiophene-2-carboxylic acid, exhibits a relatively high melting point of 125-127 °C, which is characteristic of carboxylic acids due to their ability to form strong hydrogen-bonded dimers.[1][2] When the carboxylic acid is converted to its methyl ester in Methyl 3-ethoxythiophene-2-carboxylate, the capacity for hydrogen bonding is eliminated, resulting in a significantly lower melting point of 64.0-74.0 °C.[3] This highlights the dominant role of the carboxylic acid's hydrogen bonding in establishing the crystal lattice energy.
Based on this comparison, we can hypothesize that the melting point of 3-Ethoxy-4-methylthiophene-2-carboxylic acid will be substantially higher than its ester analogue (64.0-74.0 °C) and likely in the range of other aromatic carboxylic acids, potentially closer to the parent compound's 125-127 °C, modulated by the presence of the ethoxy and methyl substituents.
Experimental Protocol for Accurate Melting Point Determination
The following protocol describes the use of a modern digital melting point apparatus (e.g., Mel-Temp® or DigiMelt). This method is superior to older oil bath techniques in terms of safety, speed, and precision.
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the sample is completely dry and crystalline. If necessary, dry the sample under vacuum.
-
Place a small amount of the sample on a clean, dry watch glass.
-
Crush the sample into a fine powder using a spatula. This ensures uniform packing and heat transfer.
-
Press the open end of a capillary tube (sealed at one end) into the powder. A small amount of sample (2-3 mm in height) should enter the tube.[5]
-
To pack the sample at the bottom of the tube, tap the sealed end gently on a hard surface or drop the tube down a long glass tube.[5] A densely packed sample is crucial for an accurate reading.
-
-
Instrument Setup and Rough Determination:
-
Set the starting temperature on the apparatus to a value approximately 20°C below the expected melting point. If the melting point is completely unknown, a rapid preliminary determination is necessary.[6]
-
For a rough determination, set a fast ramp rate (e.g., 10-20 °C per minute).[5]
-
Insert the packed capillary tube into the sample holder.
-
Start the heating program and observe the sample. Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the approximate melting range.
-
-
Accurate Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the rough run.[6]
-
Prepare a new capillary tube with a fresh sample.
-
Set the ramp rate to a slow value, typically 1-2 °C per minute.[5] A slow heating rate is essential to allow the sample and the thermometer to be in thermal equilibrium, ensuring an accurate reading.
-
Start the heating program.
-
Carefully observe the sample and record the temperatures for the onset of melting (first liquid droplet) and the completion of melting (all solid has turned to liquid). This is the precise melting point range. For a pure compound, this range should be narrow, typically 0.5-2°C.[6]
-
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a novel compound.
Scientific Integrity & Logic (E-E-A-T)
-
Expertise & Experience: The "Why" Behind the Protocol The two-stage heating process (a rapid scan followed by a slow scan) is a time-honored technique for efficiency and accuracy.[5][7] The initial fast run prevents a lengthy wait time for an unknown compound, while the subsequent slow run ensures that the heat is transferred uniformly and that the thermometer reading accurately reflects the sample's temperature at the moment of phase transition. A fast ramp rate during the actual measurement can lead to an artificially high and broad melting range because the thermometer's temperature will lag behind the sample's actual temperature.
-
Trustworthiness: A Self-Validating System The purity of a crystalline compound is directly reflected in its melting behavior. A pure compound typically has a sharp melting point range (less than 2°C). Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which leads to two observable effects: a depression of the melting point and a broadening of the melting range.[6] Therefore, if a synthesized batch of 3-Ethoxy-4-methylthiophene-2-carboxylic acid melts over a wide range (e.g., 115-122°C), it is a strong indication that impurities are present, and further purification (e.g., recrystallization) is required. The protocol is self-validating in that repeated purification should lead to a narrower and higher melting point range, which becomes constant once the compound is pure.[7]
Another powerful technique for identity confirmation is the "mixed melting point" method.[8] If you have a known, authentic sample of a compound and you mix it with your unknown, the melting point of the mixture will not be depressed if the two samples are identical. If they are different, the authentic sample will act as an impurity, causing a significant depression and broadening of the melting point.[8]
Melting Point Depression due to Impurity
Caption: Impurities disrupt the crystal lattice, lowering and broadening the melting point.
References
-
Exp. #3: Preparation, Characterization and Potentiometric Titration of an Unknown Aromatic Carboxylic Acid. (n.d.). MIT. Retrieved February 23, 2026, from [Link]
-
Neacsu, A., et al. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI. Retrieved February 23, 2026, from [Link]
-
Melting point determination. (n.d.). University of Calgary. Retrieved February 23, 2026, from [Link]
-
Experiment 1 - Melting Points. (2013, April 15). University of Missouri–St. Louis. Retrieved February 23, 2026, from [Link]
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Determination of the melting point. (n.d.). University of Al-Qadisiyah. Retrieved February 23, 2026, from [Link]
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Experiment 1: Melting-point Determinations. (n.d.). Towson University. Retrieved February 23, 2026, from [Link]
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Thiophene-2-carboxylic acid. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]
-
Neacsu, A., et al. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. ResearchGate. Retrieved February 23, 2026, from [Link]
-
NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. (n.d.). Farmacia Journal. Retrieved February 23, 2026, from [Link]
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A Comparative Guide to the UV-Vis Absorption Properties of Alkoxy-Thiophenes
This guide provides an in-depth comparison of the Ultraviolet-Visible (UV-Vis) absorption properties of alkoxy-substituted thiophenes. Tailored for researchers, scientists, and professionals in drug development and materials science, this document explores the fundamental principles governing their optical characteristics and provides robust experimental data and protocols.
Theoretical Framework: Electronic Transitions in Thiophene Systems
The UV-Vis absorption of thiophene and its derivatives is governed by π-π* electronic transitions within the conjugated system of the thiophene ring. The energy required for this transition, and thus the wavelength of maximum absorption (λmax), is directly related to the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Attaching an alkoxy (-OR) group, an electron-donating substituent, to the thiophene ring significantly alters its electronic structure. The oxygen atom's lone pairs can donate electron density into the thiophene π-system through a positive mesomeric effect. This donation raises the energy of the HOMO more significantly than the LUMO, leading to a decrease in the HOMO-LUMO energy gap.[1][2] Consequently, less energy is required to excite an electron, resulting in a bathochromic shift (a shift to a longer wavelength) of the λmax compared to unsubstituted thiophene.[3][4] This principle is fundamental to tuning the optical properties of thiophene-based materials for applications like organic solar cells, where broader absorption of the solar spectrum is desirable.[3]
Comparative Analysis of Alkoxy-Thiophene Absorption Properties
The UV-Vis absorption spectra of alkoxy-thiophenes are critically influenced by several structural factors, including the position of the alkoxy group on the thiophene ring and the length of the alkyl chain.
Influence of Substituent Position
The location of the alkoxy group on the thiophene ring is a crucial determinant of the material's electronic and optical properties.[5]
-
3-Alkoxythiophenes: Substitution at the 3-position generally leads to a more significant red-shift in the absorption maximum compared to substitution at the 2-position. This is because the 3-position allows for more effective delocalization of the oxygen's lone pair electrons into the conjugated backbone of a polythiophene chain, leading to a more planar conformation and a smaller band gap.[3] In polymers, poly(3-alkoxythiophenes) (P3AOTs) exhibit absorption maxima at longer wavelengths compared to their poly(3-alkylthiophene) (P3AT) counterparts, an effect attributed to both the electron-donating nature of the alkoxy group and the resulting increase in polymer chain coplanarity.[3]
-
2-Alkoxythiophenes: While still showing a bathochromic shift relative to unsubstituted thiophene, the effect is often less pronounced than in the 3-substituted isomers. The proximity of the substituent to the sulfur atom can introduce steric effects that may influence the overall electronic structure.
The choice of substituent position is therefore a key strategy in designing thiophene-based materials with tailored absorption characteristics.
Influence of Alkoxy Chain Length
The length of the alkyl portion (R) of the alkoxy group (-OR) also modulates the absorption properties, although often to a lesser extent than the substituent's position.
-
Monomers: For individual alkoxy-thiophene molecules in solution, increasing the chain length (e.g., from methoxy to octyloxy) generally has a minor effect on the position of the λmax.[6] Any observed shifts are typically small and can be influenced by secondary effects such as solubility and minor conformational changes.[7]
-
Polymers: In poly(3-alkoxythiophenes), the side chain length plays a more significant role in influencing the solid-state packing and morphology of the polymer films. While the electronic effect on the individual monomer unit is small, the chain length can affect interchain interactions and the degree of aggregation in the solid state, which in turn influences the thin-film absorption spectra.[8][9] Longer side chains can sometimes lead to more ordered packing, resulting in red-shifted absorption due to enhanced interchain electronic coupling.[10]
Solvatochromism
Alkoxy-thiophenes, particularly those with a donor-π-acceptor architecture, can exhibit solvatochromism, where the position of the absorption maximum changes with the polarity of the solvent.[11][12] This phenomenon arises from differential stabilization of the ground and excited states by the solvent molecules. An increase in solvent polarity often leads to a bathochromic shift in push-pull systems, indicating a more polar excited state.[12][13] This property is important for applications in chemical sensing and as environmental probes.[14]
Quantitative Data Summary
The table below summarizes typical UV-Vis absorption maxima (λmax) for various thiophene derivatives, illustrating the effects discussed. Values are indicative and can vary with solvent and specific experimental conditions.
| Compound | Substituent Position | Substituent Type | Typical λmax (nm) in Solution | Key Observations |
| Thiophene | - | Unsubstituted | ~231 | Baseline for comparison. |
| 3-Dodecylthiophene | 3 | Alkyl | ~230-260 | Alkyl group has a minor electronic effect on the monomer.[15] |
| Poly(3-hexylthiophene) (P3HT) | 3 | Alkyl (Polymer) | ~450 | Extended conjugation in the polymer causes a significant red-shift.[16] |
| Poly(3-octyloxythiophene) (P3OOT) | 3 | Alkoxy (Polymer) | ~530-540 | Alkoxy group causes a further red-shift compared to the alkyl equivalent (P3AT).[3] |
| Copolymers | 3 | Alkoxy & Other | ~538-621 | Copolymerization allows for fine-tuning of the absorption band across the visible spectrum.[3] |
Experimental Section
Generalized Protocol for UV-Vis Absorption Measurement
This protocol outlines a reliable method for determining the UV-Vis absorption spectrum of an alkoxy-thiophene derivative in solution.
Materials & Equipment:
-
Dual-beam UV-Vis Spectrophotometer
-
Matched pair of quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvent (e.g., chloroform, THF, dichlorobenzene)
-
Alkoxy-thiophene sample
-
Analytical balance
Methodology:
-
Stock Solution Preparation: Accurately weigh a small amount of the alkoxy-thiophene sample and dissolve it in a known volume of spectroscopic grade solvent in a volumetric flask. The concentration should be chosen to yield an absorbance maximum between 0.5 and 1.5 a.u. to ensure adherence to the Beer-Lambert Law.[17] A typical starting concentration is around 1 x 10⁻⁴ g/mL.[3]
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.
-
Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders in the spectrophotometer. Perform a baseline scan across the desired wavelength range (e.g., 300-800 nm for polymers) to zero the instrument and subtract the absorbance of the solvent and cuvettes.[15][17]
-
Sample Measurement: Discard the solvent from the sample cuvette. Rinse the cuvette twice with a small aliquot of the sample solution before filling it. Place the sample cuvette back into the sample holder.
-
Data Acquisition: Run the spectral scan. The instrument will record the absorbance of the sample as a function of wavelength.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). If required, use the Beer-Lambert equation (A = εcl) to calculate the molar absorptivity (ε), where A is the absorbance, c is the molar concentration, and l is the path length (typically 1 cm).
Workflow and Conceptual Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the fundamental electronic effects of alkoxy substitution.
Caption: Experimental workflow for UV-Vis analysis of alkoxy-thiophenes.
Caption: Alkoxy substitution raises the HOMO energy, reducing the energy gap.
Conclusion
The introduction of alkoxy substituents onto a thiophene ring is a powerful and reliable strategy for tuning its UV-Vis absorption properties. The electron-donating nature of the alkoxy group consistently produces a bathochromic shift in the absorption maximum by reducing the HOMO-LUMO energy gap. The magnitude of this shift is most significantly influenced by the substituent's position, with 3-alkoxythiophenes generally showing longer wavelength absorption than their 2-alkoxy counterparts, a key consideration in the design of conjugated polymers. While the length of the alkyl chain has a more subtle effect on the electronic properties of the monomer, it can play an important role in the solid-state morphology and, consequently, the thin-film absorption characteristics of poly(alkoxy-thiophenes). A thorough understanding of these structure-property relationships, validated by standardized spectroscopic protocols, is essential for the rational design of novel thiophene-based materials for advanced electronic and biomedical applications.
References
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Hu, J., et al. (2006). Regioregular Copolymers of 3-Alkoxythiophene and Their Photovoltaic Application. Journal of the American Chemical Society. Available at: [Link]
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Bekele, H. (n.d.). EFFECT OF SIDE CHAIN LENGTH ON THE STABILITY AND STRUCTURAL PROPERTIES OF 3-(2',5'-DIALKOXYPHENYL)THIOPHENES. AJOL.info. Available at: [Link]
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Ocheje, M. U., et al. (2017). Measuring the Glass Transition Temperature of Conjugated Polymer Films with Ultraviolet–Visible Spectroscopy. Chemistry of Materials. Available at: [Link]
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ResearchGate. (2021). Calculated HOMO-LUMO gaps E g (in eV) for substituted oligothiophenes compared to the unsubstituted ones. ResearchGate. Available at: [Link]
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de Souza, F. C., et al. (n.d.). Effect of synthesis temperature and alkoxy side chain length on molecular structure and photoelectrochemical properties of terthiophenes. SciELO. Available at: [Link]
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Iwan, A., et al. (2021). Effect of Protonation on Optical and Electrochemical Properties of Thiophene–Phenylene-Based Schiff Bases with Alkoxy Side Groups. ACS Publications. Available at: [Link]
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DiVA. (n.d.). A photodegradation study of conjugated polymers for organic solar cells by absorption spectroscopy and atomic force microscopy. DiVA Portal. Available at: [Link]
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Safa, C., et al. (2017). HOMO inversion as a strategy for improving the light-absorption properties of Fe(II) chromophores. RSC Publishing. Available at: [Link]
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Martin, T. B., et al. (2015). Solvatochromism and conformational changes in fully dissolved poly(3-alkylthiophene)s. Royal Society of Chemistry. Available at: [Link]
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Perna, F. M., et al. (n.d.). Solvatochromic behaviour of new donor–acceptor oligothiophenes. RSC Publishing. Available at: [Link]
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Al-Hossain, A., et al. (2020). Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. Springer. Available at: [Link]
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Zhydachevskyy, Y., et al. (n.d.). Impact of alkyl chain length on the thermal, optical and semiconductor properties of the symmetric 4-alkylphenyl derivatives of[3]benzothieno[3,2-b]benzothiophene. RSC Publishing. Available at: [Link]
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OSTI.GOV. (2018). Substituent Dependent Optical Properties of p-phenyl Substituted ethenyl-E-thiophenes. OSTI.GOV. Available at: [Link]
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Zhang, Y., et al. (n.d.). The important role of the location of the alkoxy group on the thiophene ring in designing efficient organic nonlinear optical materials based on double-donor chromophores. RSC Publishing. Available at: [Link]
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ResearchGate. (2020). Solvatochromic fluorophores based on thiophene derivatives for highly-precise water, alcohols and dangerous ions detection. ResearchGate. Available at: [Link]
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Carlotti, B., et al. (n.d.). Evaluation of Hyperpolarizability from the Solvatochromic Method: Thiophene Containing Push−Pull Cationic Dyes as a Case. ACS Publications. Available at: [Link]
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SlidePlayer. (n.d.). UV-VIS Absorption spectroscopy. SlidePlayer. Available at: [Link]
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ResearchGate. (2023). Electron density of HOMO and LUMO of benzene and thiophene and their... ResearchGate. Available at: [Link]
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Ocheje, M. U., et al. (2017). Measuring the Glass Transition Temperature of Conjugated Polymer Films with Ultraviolet−Visible Spectroscopy. Squarespace. Available at: [Link]
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Akina Inc. (2020). WhitePaper: Polymer UV-Vis Absorption. Akina Inc.. Available at: [Link]
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Schab-Balcerzak, E., et al. (2023). Highly Substituted 10-RO-(hetero)acenes—Electric Properties of Vacuum-Deposited Molecular Films. MDPI. Available at: [Link]
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Gomaa, M. A. M., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. MDPI. Available at: [Link]
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International Journal of Scientific Engineering and Applied Science. (2015). Synthesis and Characterization of poly(3-hexylthiophene). IJSEAS. Available at: [Link]
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Lirias. (n.d.). Multimodal optical analysis of regioregular poly(3- hexylthiophene)s reveals peculiar aggregation dynamics. Lirias. Available at: [Link]
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Kim, J., et al. (2021). Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains. MDPI. Available at: [Link]
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Karon, K., et al. (2021). UV-to-IR Absorption of Molecularly p-Doped Polythiophenes with Alkyl and Oligoether Side Chains. ACS Publications. Available at: [Link]
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University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. University of Toronto Scarborough. Available at: [Link]
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ResearchGate. (n.d.). UV − vis absorption spectra of P3HT, F-P3HT, P3OT, F-P3OT, P3EHT, and... ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). UV‐vis absorption spectra of 2Th‐2F, BTh‐Th‐2F, and 2BTh‐2F in a)... ResearchGate. Available at: [Link]
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Roodt, A., et al. (2022). Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones. MDPI. Available at: [Link]
-
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-Ethoxy-4-methylthiophene-2-carboxylic acid
As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, field-proven safety and logistical information for handling 3-Ethoxy-4-methylthiophene-2-carboxylic acid. The protocols herein are designed to be a self-validating system, ensuring both the integrity of your research and the safety of your laboratory personnel.
Hazard Assessment and Causality
3-Ethoxy-4-methylthiophene-2-carboxylic acid is a solid organic acid containing a thiophene ring. While specific toxicological data is limited, the Safety Data Sheet (SDS) and the chemical's structure indicate several potential hazards that dictate our handling procedures.
-
Skin and Eye Irritation: As a carboxylic acid, this compound can cause skin and eye irritation upon contact. The acidic nature of the carboxyl group can disrupt cell membranes and cause localized chemical burns.
-
Respiratory Tract Irritation: As a solid, the compound can form dust. Inhalation of this dust may irritate the respiratory system.
-
Reactivity: Carboxylic acids should be stored separately from bases, oxidizing agents, and reactive metals to prevent exothermic or violent reactions.[1][2] Organic acids, in particular, should be segregated from oxidizing mineral acids.[1][2]
Understanding these potential hazards is the first step in developing a robust safety protocol. The following sections detail the necessary personal protective equipment (PPE), handling procedures, and emergency plans to mitigate these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial. The following table summarizes the recommended equipment.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or Neoprene gloves | Provides a barrier against skin contact. Always inspect gloves for tears or punctures before use. For prolonged contact, consider double-gloving or using gloves with a greater thickness. |
| Body Protection | Laboratory coat | Protects street clothing and skin from contamination. |
| Respiratory Protection | NIOSH-approved respirator with an appropriate particulate filter (if handling as a powder or if aerosols may be generated) | Minimizes inhalation exposure. Work should be conducted in a well-ventilated area, preferably a chemical fume hood. |
Expert Insight on Glove Selection:
While the SDS for 3-Ethoxy-4-methylthiophene-2-carboxylic acid may not specify a glove type, we can make an informed decision based on its chemical class. For organic acids, both nitrile and neoprene gloves offer good protection.[3] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times and degradation data.[3][4][5][6][7][8][9][10] Remember, no glove material is impervious forever; breakthrough time is a critical factor in glove selection.[4]
Operational Plan: From Handling to Disposal
A systematic workflow is essential for safety and reproducibility. The following diagram and steps outline the complete handling process.
Caption: Safe handling workflow for 3-Ethoxy-4-methylthiophene-2-carboxylic acid.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure your work area, typically a certified chemical fume hood, is clean and uncluttered. Don all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the solid compound on a tared weigh boat or paper. Avoid creating dust. If any static is present, an anti-static gun can be beneficial.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly and stir to dissolve. Avoid splashing.
-
Reaction: If using in a reaction, add the compound or its solution to the reaction vessel in a controlled manner.
-
Post-Handling: After use, decontaminate all work surfaces and equipment. Wash your hands thoroughly, even after wearing gloves.
Emergency Protocols: Spill and Exposure Management
Accidents can happen. A prepared response is critical to mitigating harm.
Skin or Eye Contact:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Spill Cleanup Procedure (for a small, solid spill):
-
Evacuate and Secure: Alert others in the immediate area and restrict access. Ensure proper ventilation, preferably within a chemical fume hood.
-
Don PPE: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. If significant dust is present, a NIOSH-approved respirator is necessary.
-
Contain the Spill: Gently cover the spill with a neutralizing agent for organic acids, such as sodium bicarbonate or a commercial acid neutralizer.[11][12]
-
Neutralize: Apply the neutralizer from the outside of the spill inward to avoid spreading the material.[12]
-
Absorb and Collect: Once any potential reaction has ceased, use an inert absorbent material like vermiculite or sand to collect the neutralized mixture.[11] Use non-sparking tools for collection.
-
Package Waste: Place the collected material into a clearly labeled, sealed container for hazardous waste.[13]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of all contaminated materials (including gloves and absorbent pads) as hazardous waste.
Waste Disposal: A Matter of Compliance and Responsibility
All waste contaminated with 3-Ethoxy-4-methylthiophene-2-carboxylic acid must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect solid waste, including contaminated gloves, weigh boats, and absorbent materials, in a designated, leak-proof container lined with a polyethylene bag.
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible (e.g., polyethylene) container designated for organic acid waste.[2]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations), and the approximate percentages of each component.[13][14]
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.[15][16] Ensure containers are kept closed except when adding waste.[13][15][17]
Disposal Procedure:
Dispose of chemical waste through your institution's Environmental Health and Safety (EHS) office or an approved hazardous waste disposal company.[18] Follow all local, state, and federal regulations.
By adhering to these protocols, you contribute to a culture of safety and scientific excellence within your laboratory.
References
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Organic Acid Standard Operating Procedure. (n.d.). WSU. Retrieved February 23, 2026, from [Link].
-
Spill Kits and Spill Clean Up Procedures. (n.d.). Georgia Institute of Technology Environmental Health & Safety. Retrieved February 23, 2026, from [Link].
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Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London. Retrieved February 23, 2026, from [Link].
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Organic-Acids_SOP_Template.docx. (n.d.). Washington State University. Retrieved February 23, 2026, from [Link].
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Chemical Waste Disposal. (n.d.). Stanford University Environmental Health & Safety. Retrieved February 23, 2026, from [Link].
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Laboratory Waste. (n.d.). University of Florida Environmental Health & Safety. Retrieved February 23, 2026, from [Link].
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Guide for Chemical Spill Response. (n.d.). University of California, Berkeley. Retrieved February 23, 2026, from [Link].
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ansell-8th-chemical-resistance-guide.pdf. (n.d.). Utah State University. Retrieved February 23, 2026, from [Link].
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Chemical Resistance Guide. (n.d.). Columbia University Research. Retrieved February 23, 2026, from [Link].
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Ansell Chemical Resistance Glove Chart. (n.d.). University of California, Santa Barbara Environment, Health and Safety. Retrieved February 23, 2026, from [Link].
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Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York. Retrieved February 23, 2026, from [Link].
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved February 23, 2026, from [Link].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
